GW 833972A
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N5O.ClH/c19-12-2-1-3-13(8-12)26-17-25-10-14(15(27-17)18(20,21)22)16(28)24-9-11-4-6-23-7-5-11;/h1-8,10H,9H2,(H,24,28)(H,25,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHSVFAUAKIVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=C(C(=N2)C(F)(F)F)C(=O)NCC3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746696 | |
| Record name | 2-(3-Chloroanilino)-N-[(pyridin-4-yl)methyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092502-33-4 | |
| Record name | GW-833972A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092502334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Chloroanilino)-N-[(pyridin-4-yl)methyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW833972A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GW-833972A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S22C7PYU3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GW 833972A: A Technical Guide to a Selective CB2 Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GW 833972A is a potent and highly selective agonist for the cannabinoid receptor type 2 (CB2). With a selectivity of approximately 1000-fold over the cannabinoid receptor type 1 (CB1), this compound serves as a critical research tool for elucidating the physiological and pathophysiological roles of the CB2 receptor, particularly in the immune system and peripheral tissues. Its ability to modulate sensory nerve function and immune cell responses without the psychoactive effects associated with CB1 receptor activation makes it a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in key assays, and a summary of its effects on various biological systems.
Pharmacological Profile
This compound is a synthetic, small-molecule agonist of the CB2 receptor. Its chemical and pharmacological properties are summarized below.
Chemical Properties
| Property | Value |
| Chemical Name | N-[(4-chlorophenyl)methyl]-2-[[(4-trifluoromethyl)phenyl]methylamino]-5-pyrimidinecarboxamide |
| Molecular Formula | C₁₈H₁₃ClF₃N₅O |
| Molecular Weight | 407.78 g/mol |
| CAS Number | 667905-37-5 |
Pharmacological Data
The following table summarizes the key pharmacological parameters of this compound, highlighting its high affinity and selectivity for the CB2 receptor. While a specific dissociation constant (Ki) from competitive binding assays is not prominently reported in the literature, the pEC50 values from functional assays robustly demonstrate its potent and selective agonism at the CB2 receptor.
| Parameter | Receptor | Species | Value | Reference |
| pEC50 | Human CB2 | Human | 7.3 | [1] |
| pEC50 | Rat CB2 | Rat | 7.5 | [1] |
| pEC50 | Human CB1 | Human | 4.5 | [1] |
| Selectivity | CB2 vs. CB1 | - | ~1000-fold | [1] |
| EC50 (Capsaicin-induced depolarization) | Guinea Pig Vagus Nerve | Guinea Pig | 33.9 µM | [1] |
| EC50 (Hypertonic saline-induced depolarization) | Guinea Pig Vagus Nerve | Guinea Pig | 6.5 µM | |
| EC50 (PGE2-induced depolarization) | Guinea Pig Vagus Nerve | Guinea Pig | 15.9 µM |
Signaling Pathways
Activation of the CB2 receptor by this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the CB2 receptor primarily couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB).
Furthermore, the βγ subunits of the G-protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, involving extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK). These pathways play crucial roles in regulating immune cell proliferation, differentiation, and cytokine production. This compound has also been shown to influence the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro: Isolated Vagus Nerve Depolarization Assay
This assay assesses the ability of this compound to inhibit sensory nerve activation.
-
Tissue Preparation:
-
Human or guinea pig vagus nerves are isolated and placed in a three-compartment grease-gap recording chamber.
-
The chamber is continuously perfused with Krebs-Henseleit solution (in mM: NaCl 118, KCl 5.4, MgSO₄ 1.2, KH₂PO₄ 1.0, NaHCO₃ 25, glucose 11.1, and CaCl₂ 2.5) gassed with 95% O₂ and 5% CO₂ at 37°C.
-
-
Electrophysiological Recording:
-
The nerve is placed across two compartments separated by a petroleum jelly seal. One compartment is perfused with Krebs solution, and the other with a high-potassium solution to measure the maximal compound action potential.
-
Changes in membrane potential are recorded using Ag/AgCl electrodes connected to a differential amplifier.
-
-
Experimental Procedure:
-
A stable baseline potential is established.
-
The nerve is challenged with a stimulating agent such as capsaicin (e.g., 1 µM), hypertonic saline (e.g., 2% NaCl), or prostaglandin E₂ (PGE₂) (e.g., 10 µM) to induce depolarization.
-
After washout and return to baseline, the nerve is pre-incubated with varying concentrations of this compound (e.g., 0.3-300 µM) for a specified period (e.g., 20 minutes).
-
The nerve is re-challenged with the stimulating agent in the presence of this compound.
-
The percentage inhibition of the depolarization response is calculated.
-
In Vivo: Citric Acid-Induced Cough Model
This model evaluates the antitussive effects of this compound in a conscious animal model.
-
Animals:
-
Male Dunkin-Hartley guinea pigs are commonly used.
-
-
Experimental Setup:
-
Animals are placed in a whole-body plethysmograph to monitor respiratory parameters.
-
An aerosol of citric acid is delivered into the chamber using a nebulizer.
-
-
Experimental Procedure:
-
Animals are acclimatized to the plethysmograph.
-
A baseline cough response is established by exposing the animals to an aerosol of citric acid (e.g., 0.4 M) for a set duration (e.g., 10 minutes). Coughs are identified by the characteristic sharp inspiratory and expiratory flow changes.
-
This compound or vehicle is administered, typically via intraperitoneal (i.p.) injection (e.g., 30 mg/kg), a specified time before the citric acid challenge (e.g., 1 hour).
-
The animals are re-exposed to the citric acid aerosol, and the number of coughs is recorded.
-
The percentage reduction in the number of coughs compared to the vehicle-treated group is calculated.
-
Cell-Based: T-cell Proliferation and Cytokine Production Assay
This assay investigates the immunomodulatory effects of this compound on T-lymphocytes.
-
Cell Preparation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
T-cells can be further isolated from PBMCs by negative selection if required.
-
-
T-cell Proliferation Assay:
-
PBMCs are labeled with a fluorescent proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Cells are seeded in a 96-well plate and stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
Cells are co-incubated with various concentrations of this compound or vehicle.
-
After a suitable incubation period (e.g., 3-5 days), cells are harvested, and the dilution of CFSE, indicative of cell division, is analyzed by flow cytometry.
-
-
Cytokine Production Assay:
-
PBMCs are stimulated as described above in the presence of this compound.
-
A protein transport inhibitor (e.g., Brefeldin A) is added for the last few hours of culture to allow intracellular cytokine accumulation.
-
Cells are harvested, fixed, permeabilized, and stained with fluorescently labeled antibodies against intracellular cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).
-
The percentage of cytokine-producing T-cells is determined by flow cytometry.
-
Conclusion
This compound is an invaluable pharmacological tool for investigating the multifaceted roles of the CB2 receptor. Its high selectivity allows for the dissection of CB2-mediated effects from those of the CB1 receptor, which is crucial for advancing our understanding of the endocannabinoid system in health and disease. The detailed protocols and pharmacological data presented in this guide are intended to facilitate the design and execution of robust experiments, ultimately contributing to the development of novel therapeutics targeting the CB2 receptor for a range of conditions, including chronic pain, inflammation, and immune-mediated disorders.
References
The Discovery and Synthesis of GW 833972A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW 833972A is a potent and highly selective cannabinoid receptor 2 (CB2) agonist, demonstrating a significant therapeutic potential in preclinical models of chronic cough and neuroinflammatory conditions. Developed by GlaxoSmithKline, this small molecule has been instrumental in elucidating the role of the CB2 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and key biological data of this compound, intended to serve as a valuable resource for researchers in the field of cannabinoid science and drug development.
Introduction
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in maintaining homeostasis. The cannabinoid receptor 2 (CB2) is primarily expressed in the peripheral nervous system and on immune cells, making it an attractive therapeutic target for inflammatory and pain-related disorders, while avoiding the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation. This compound emerged from discovery efforts to identify selective CB2 agonists with therapeutic utility.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its development and application in research. The key properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | N-{4-[4-(3-Chloro-5-fluoro-2-pyridinyl)phenyl]-2-pyrimidinyl}-N-methylacetamide |
| CAS Number | 1092502-33-4 |
| Molecular Formula | C23H18ClFN4O |
| Molecular Weight | 432.87 g/mol |
| Appearance | White to off-white solid |
Synthesis of this compound
The synthesis of this compound involves a multi-step sequence, culminating in a key Suzuki coupling reaction to form the biaryl core. The general synthetic scheme is outlined below. While the exact, detailed protocol from the initial discovery is proprietary, the following represents a plausible and common synthetic route based on related patent literature.
Synthetic Workflow
An In-depth Technical Guide to GW 833972A: A Selective CB2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 833972A is a potent and highly selective agonist for the Cannabinoid Receptor 2 (CB2), demonstrating approximately 1000-fold greater selectivity for CB2 over the Cannabinoid Receptor 1 (CB1).[1] This selectivity makes it a valuable research tool for investigating the physiological and pathophysiological roles of the CB2 receptor, particularly in the contexts of inflammation, immune response, and sensory nerve function, without the confounding psychotropic effects associated with CB1 receptor activation. This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, along with generalized experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a complex synthetic molecule belonging to the pyrimidine-5-carboxamide class of compounds. Its structure is characterized by a central pyrimidine ring, substituted with a trifluoromethyl group, a 3-chloroanilino group, and a carboxamide moiety linked to a pyridin-4-ylmethyl group. It is typically supplied as a hydrochloride salt.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride |
| SMILES | C1=CC(=CC(=C1)Cl)NC2=NC=C(C(=N2)C(F)(F)F)C(=O)NCC3=CC=NC=C3.Cl |
| InChI | InChI=1S/C18H13ClF3N5O.ClH/c19-12-2-1-3-13(8-12)26-17-25-10-14(15(27-17)18(20,21)22)16(28)24-9-11-4-6-23-7-5-11;/h1-8,10H,9H2,(H,24,28)(H,25,26,27);1H |
| InChIKey | UBHSVFAUAKIVKL-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₄Cl₂F₃N₅O |
| Molecular Weight | 444.2 g/mol |
| Appearance | Off-white to light brown powder |
| Solubility | Soluble in DMSO (≥ 20 mg/mL) |
Biological Activity and Signaling Pathways
This compound is a full agonist at the human CB2 receptor, with a pEC₅₀ of 7.3.[1] Its high selectivity for the CB2 receptor has been instrumental in elucidating the receptor's role in various physiological processes.
Immunomodulatory Effects
This compound has been shown to attenuate cell-mediated immunity.[2][3] Studies have demonstrated that it can impair T-cell proliferation and suppress the cytotoxic activity of CD8+ T-cells.[2][3] Furthermore, this compound can reduce the production of Th1 cytokines, such as IL-2, TNF-α, and IFN-γ.[2][4]
Effects on Sensory Nerve Function
A key area of investigation for this compound has been its inhibitory effect on sensory nerve function. It has been shown to inhibit capsaicin-induced depolarization of both human and guinea-pig vagus nerves.[1][5] Additionally, it inhibits nerve depolarization induced by other tussive agents like hypertonic saline and prostaglandin E₂ (PGE₂).[1][5] In vivo studies in guinea pigs have demonstrated that this compound can inhibit citric acid-induced cough, an effect that is blocked by a CB2 receptor antagonist.[1][5]
Signaling Pathways
The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the CB2 receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Interestingly, this compound is reported to be a β-arrestin-biased agonist.[2][3][4] This means that it preferentially activates the β-arrestin pathway over the G-protein pathway. Upon receptor activation, β-arrestins are recruited to the receptor, which not only desensitizes the G-protein signal but also initiates a separate wave of signaling events. These can include the activation of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK).
Experimental Protocols
While a specific synthesis protocol for this compound is not publicly available, this section provides detailed methodologies for key experiments used to characterize its biological activity. These are generalized protocols based on standard laboratory practices.
CB2 Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of this compound for the CB2 receptor by measuring its ability to displace a known radiolabeled CB2 ligand.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human CB2 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a high-affinity radiolabeled CB2 ligand (e.g., [³H]CP55,940).
-
Add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of a known unlabeled CB2 agonist/antagonist to a separate set of wells.
-
Add the prepared cell membranes to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀, which can then be used to calculate the Ki (inhibitory constant).
-
cAMP Accumulation Assay
This functional assay measures the effect of this compound on adenylyl cyclase activity by quantifying changes in intracellular cAMP levels.
Methodology:
-
Cell Culture and Stimulation:
-
Plate cells expressing the CB2 receptor in a 96-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Concurrently, treat the cells with increasing concentrations of this compound.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
β-Arrestin Recruitment Assay
This assay directly measures the recruitment of β-arrestin to the activated CB2 receptor, providing evidence for biased agonism.
Methodology:
-
Assay Principle:
-
Utilize a cell line co-expressing the CB2 receptor and a β-arrestin fusion protein. A common method is the PathHunter® assay, which uses enzyme fragment complementation. In this system, a small fragment of β-galactosidase is fused to β-arrestin, and a larger fragment is fused to the C-terminus of the CB2 receptor.
-
-
Cell Treatment and Lysis:
-
Plate the engineered cells in a 96-well plate.
-
Treat the cells with increasing concentrations of this compound.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Lyse the cells and add the chemiluminescent substrate for β-galactosidase.
-
-
Detection and Analysis:
-
Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.
-
Plot the luminescence signal against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for β-arrestin recruitment.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of CB2 receptor biology. Its high selectivity and characterized activity as a β-arrestin-biased agonist make it particularly useful for dissecting the distinct signaling pathways downstream of CB2 activation. While a detailed synthesis protocol and comprehensive physicochemical data are not publicly available, the information and generalized protocols provided in this guide offer a solid foundation for researchers and scientists working with this important compound. Further research utilizing this compound will undoubtedly continue to shed light on the therapeutic potential of targeting the CB2 receptor for a variety of inflammatory and sensory disorders.
References
- 1. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid Receptor 1 Agonist ACEA and Cannabinoid Receptor 2 Agonist GW833972A Attenuates Cell-Mediated Immunity by Different Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
GW 833972A: A Selective CB2 Receptor Agonist for Sensory Nerve Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GW 833972A is a potent and highly selective agonist for the cannabinoid receptor type 2 (CB2). Exhibiting a significant preference for the CB2 receptor over the CB1 receptor, this small molecule has emerged as a valuable pharmacological tool for investigating the role of the CB2 receptor in various physiological and pathophysiological processes, particularly in the modulation of sensory nerve function. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on sensory nerve activity, and the experimental protocols used to characterize its function.
Core Mechanism of Action: Selective CB2 Receptor Agonism
This compound exerts its effects by binding to and activating the CB2 receptor, a G protein-coupled receptor (GPCR). The CB2 receptor is primarily expressed on immune cells, but has also been identified on sensory neurons, including those of the vagus nerve and dorsal root ganglia. This selective agonism allows for the targeted modulation of pathways involved in nociception and inflammation, without the psychoactive side effects associated with CB1 receptor activation.
Quantitative Data on Receptor Selectivity and Potency
The selectivity and potency of this compound have been quantified in various in vitro assays. The following tables summarize key quantitative data regarding its binding affinity and functional activity at cannabinoid receptors, as well as its efficacy in inhibiting sensory nerve depolarization.
| Parameter | Value | Species | Receptor | Reference |
| Binding Affinity (pKi) | ~4.5 | Human | CB1 | [1] |
| ~7.3 | Human | CB2 | [1] | |
| Selectivity | ~1000-fold | Human | CB2 vs. CB1 | [1] |
Table 1: Receptor Binding Affinity and Selectivity of this compound. This table illustrates the significantly higher binding affinity of this compound for the human CB2 receptor compared to the CB1 receptor.
| Tussive Agent | EC50 Value (µM) | Species | Preparation | Reference |
| Capsaicin | 33.9 | Guinea Pig | Isolated Vagus Nerve | [1] |
| Hypertonic Saline | 6.5 | Guinea Pig | Isolated Vagus Nerve | [1] |
| Prostaglandin E2 (PGE2) | 15.9 | Guinea Pig | Isolated Vagus Nerve | [1] |
Table 2: Functional Potency of this compound in Inhibiting Sensory Nerve Depolarization. This table presents the half-maximal effective concentrations (EC50) of this compound required to inhibit depolarization of the guinea pig isolated vagus nerve induced by various stimuli.
Modulation of Sensory Nerve Function
Activation of CB2 receptors on sensory neurons by this compound leads to a reduction in neuronal excitability. This is achieved through the modulation of key signaling pathways and ion channels that govern the generation and propagation of action potentials.
Signaling Pathways
The primary signaling cascade initiated by this compound binding to the CB2 receptor involves the activation of inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Reduced cAMP levels, in turn, affect the activity of downstream effectors such as Protein Kinase A (PKA), ultimately leading to the modulation of ion channel function. There is also evidence suggesting that CB2 receptors can couple to other signaling pathways, including those involving Gs proteins and β-arrestin, which may contribute to the diverse effects of CB2 agonism.
Experimental Workflows
The inhibitory effects of this compound on sensory nerve function have been demonstrated in both in vitro and in vivo models. The following diagrams illustrate the general workflows for two key experimental paradigms.
Experimental Protocols
Isolated Vagus Nerve Preparation and Electrophysiological Recording
This in vitro method allows for the direct measurement of nerve depolarization in response to various stimuli and the assessment of the inhibitory effects of compounds like this compound.
Materials:
-
Dunkin-Hartley guinea pigs
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 5.4, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1, CaCl2 2.5), gassed with 95% O2 / 5% CO2.
-
Sucrose gap recording apparatus
-
Ag/AgCl electrodes
-
Data acquisition system
Methodology:
-
Nerve Dissection: The vagus nerves are dissected from euthanized guinea pigs and placed in ice-cold Krebs-Henseleit solution.
-
Mounting: A segment of the vagus nerve is mounted in a three-compartment organ bath of a sucrose gap apparatus. The two outer compartments are perfused with Krebs-Henseleit solution, while the central compartment is perfused with an isotonic sucrose solution to electrically isolate the recording electrodes.
-
Recording: The nerve is placed across two Ag/AgCl electrodes connected to a differential amplifier. Changes in membrane potential (depolarization) are recorded using a data acquisition system.
-
Stimulation: Tussive agents such as capsaicin, hypertonic saline, or PGE2 are added to the perfusion solution to induce nerve depolarization.
-
Drug Application: this compound is added to the perfusion solution at various concentrations prior to the application of the tussive agent to determine its inhibitory effect.
-
Data Analysis: The amplitude of the depolarization in the presence and absence of this compound is measured. The percentage inhibition is calculated, and concentration-response curves are constructed to determine the EC50 value.
Citric Acid-Induced Cough Model in Guinea Pigs
This in vivo model is used to assess the antitussive potential of compounds by measuring their ability to inhibit cough reflexes induced by a chemical irritant.
Materials:
-
Dunkin-Hartley guinea pigs
-
Whole-body plethysmography chamber
-
Nebulizer for aerosol generation
-
Citric acid solution (e.g., 0.4 M)
-
Data acquisition and analysis software
Methodology:
-
Acclimatization: Guinea pigs are acclimatized to the whole-body plethysmography chamber for a set period before the experiment.
-
Drug Administration: this compound or vehicle is administered to the animals, typically via intraperitoneal (i.p.) injection, at a specified time before the citric acid challenge.
-
Cough Induction: The animals are placed in the plethysmography chamber, and an aerosol of citric acid is delivered into the chamber for a defined duration to induce coughing.
-
Cough Recording: The characteristic changes in pressure and airflow associated with coughing are detected by a transducer in the plethysmography chamber and recorded by a data acquisition system. Audio and video recordings can also be used to confirm cough events.
-
Data Analysis: The number of coughs during the exposure period is counted. The antitussive effect of this compound is determined by comparing the number of coughs in the drug-treated group to the vehicle-treated control group.
Conclusion
This compound is a critical tool for elucidating the role of the CB2 receptor in sensory nerve modulation. Its high selectivity allows for the specific investigation of CB2-mediated pathways, providing valuable insights into potential therapeutic targets for conditions characterized by sensory nerve hyperactivity, such as chronic cough and neuropathic pain. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other selective CB2 agonists in the field of sensory neuroscience and drug discovery.
References
The Cannabinoid CB2 Receptor Agonist GW 833972A: A Potential Therapeutic Avenue for Chronic Cough
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Chronic cough remains a significant unmet clinical need, with current therapies often lacking efficacy and exhibiting undesirable side effects. Emerging research has identified the cannabinoid system, specifically the cannabinoid type 2 (CB2) receptor, as a promising target for novel antitussive agents. This whitepaper provides a comprehensive technical overview of the preclinical evidence supporting the potential therapeutic application of GW 833972A, a selective CB2 receptor agonist, for the treatment of cough. Data from key in vivo and in vitro studies are presented, alongside detailed experimental protocols and visualizations of the underlying signaling pathways and experimental workflows. The findings highlight the potential of this compound to inhibit cough via modulation of sensory nerve activity, offering a promising, non-narcotic approach for the management of chronic cough.
Introduction
Cough is a vital protective reflex that facilitates the clearing of airways. However, when it becomes chronic, it can be debilitating and significantly impact a patient's quality of life. The cough reflex is a complex process initiated by the stimulation of sensory nerves in the airways, which transmit signals to the brainstem's cough center.[1] Current antitussive therapies often target the central nervous system, leading to side effects such as sedation and constipation.[2] Consequently, there is a pressing need for peripherally acting drugs with improved safety profiles.
The endocannabinoid system, and particularly the CB2 receptor, has garnered attention for its role in modulating inflammation and neuronal activity. Unlike the CB1 receptor, which is primarily located in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is predominantly expressed in peripheral tissues, including immune cells and sensory neurons. This distribution makes the CB2 receptor an attractive therapeutic target for treating conditions like chronic cough without inducing central nervous system side effects.
This compound is a novel and highly selective agonist for the CB2 receptor, exhibiting over 1000-fold selectivity for CB2 over CB1 receptors. This high selectivity minimizes the risk of psychoactive effects, making it a strong candidate for therapeutic development. This document will delve into the preclinical data that substantiates the antitussive potential of this compound.
Quantitative Data on Antitussive Efficacy
Preclinical studies in guinea pigs, a well-established animal model for cough research, have demonstrated the significant antitussive effects of this compound. The primary in vivo model utilized was the citric acid-induced cough model, a standard method for evaluating the efficacy of potential antitussive drugs.
Table 1: In Vivo Efficacy of this compound on Citric Acid-Induced Cough in Guinea Pigs
| Dose of this compound (mg/kg, i.p.) | Mean Number of Coughs (per 10 min) | Percentage Inhibition (%) | Statistical Significance (p-value) |
| Vehicle | 15.2 ± 1.8 | - | - |
| 3 | Not reported as significant | Not reported as significant | > 0.05 |
| 10 | Not reported as significant | Not reported as significant | > 0.05 |
| 30 | 1.8 ± 0.5 | 88.1 | < 0.05 |
Data sourced from Belvisi et al., 2008.
As detailed in Table 1, intraperitoneal administration of this compound at a dose of 30 mg/kg resulted in a profound and statistically significant reduction in the number of coughs induced by citric acid, achieving an 88.1% inhibition. A dose-response study was conducted, and it was determined that 30 mg/kg was the minimum dose to elicit a significant antitussive effect. The effects of this compound were confirmed to be mediated by the CB2 receptor, as the antitussive activity was blocked by a selective CB2 receptor antagonist (SR 144528) but not by a CB1 receptor antagonist (rimonabant).
Mechanism of Action: Modulation of Sensory Nerve Activity
The antitussive effects of this compound are attributed to its ability to inhibit the activity of sensory nerves in the airways. In vitro studies using isolated vagus nerve preparations from both guinea pigs and humans have provided direct evidence for this mechanism.
Table 2: In Vitro Effects of this compound on Vagal Nerve Depolarization
| Stimulus | Species | Effect of this compound |
| Capsaicin | Guinea Pig, Human | Inhibition of depolarization |
| Prostaglandin E₂ (PGE₂) | Guinea Pig | Inhibition of depolarization |
| Hypertonic Saline | Guinea Pig | Inhibition of depolarization |
| Low pH (Citric Acid) | Guinea Pig | Inhibition of depolarization |
Data sourced from Belvisi et al., 2008.
This compound was shown to inhibit the depolarization of the vagus nerve induced by a variety of tussive agents, including capsaicin, prostaglandin E₂, hypertonic saline, and low pH (citric acid). These findings strongly suggest that this compound acts directly on the sensory nerves to reduce their excitability, thereby dampening the initiation of the cough reflex.
Signaling Pathway
This compound exerts its effects by activating the CB2 receptor, a G-protein coupled receptor (GPCR). The signaling cascade initiated by CB2 receptor activation on sensory nerve terminals is believed to be the primary mechanism underlying its antitussive action.
Figure 1: Proposed signaling pathway for the antitussive action of this compound.
Upon binding of this compound, the CB2 receptor activates an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The reduction in cAMP can modulate the activity of various ion channels, such as potassium channels, leading to hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal excitability. This dampening of sensory nerve activation at the periphery prevents the transmission of tussive signals to the central nervous system, thereby inhibiting the cough reflex.
Experimental Protocols
The following sections provide detailed methodologies for the key in vivo and in vitro experiments cited in this whitepaper.
In Vivo Citric Acid-Induced Cough Model in Guinea Pigs
This protocol outlines the procedure for inducing and measuring cough in conscious guinea pigs to assess the efficacy of antitussive agents.
Figure 2: Experimental workflow for the in vivo citric acid-induced cough model.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Whole-body plethysmography chambers
-
Nebulizer
-
Citric acid solution (0.3 M in sterile saline)
-
This compound solution (3, 10, or 30 mg/kg in vehicle)
-
Vehicle control solution
-
Sound recording equipment and respiratory monitoring software
Procedure:
-
Animal Acclimatization: Guinea pigs are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Dosing: Animals are administered this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the citric acid challenge.
-
Placement in Plethysmography Chambers: Each guinea pig is placed individually into a whole-body plethysmography chamber to allow for the monitoring of respiratory parameters and recording of cough sounds.
-
Cough Induction: A nebulizer is used to deliver an aerosol of 0.3 M citric acid into the chamber for a period of 10 minutes.
-
Data Recording: Throughout the 10-minute exposure period, coughs are identified and counted based on the characteristic explosive sound and the associated sharp transient change in airflow and pressure, as measured by the plethysmograph.
-
Data Analysis: The total number of coughs for each animal is recorded. The percentage of cough inhibition for the drug-treated group is calculated relative to the vehicle-treated control group.
In Vitro Isolated Vagus Nerve Preparation
This protocol describes the method for isolating the vagus nerve and measuring its depolarization in response to various stimuli, allowing for the direct assessment of a compound's effect on sensory nerve activity.
Figure 3: Experimental workflow for the in vitro isolated vagus nerve preparation.
Materials:
-
Vagus nerve tissue from guinea pigs or human donors
-
Grease-gap recording chamber
-
Krebs-Henseleit solution
-
Stimulating agents (e.g., capsaicin, prostaglandin E₂, hypertonic saline, citric acid)
-
This compound solution
-
Electrophysiological recording equipment (amplifier, data acquisition system)
Procedure:
-
Tissue Isolation: The vagus nerve is carefully dissected from either a humanely euthanized guinea pig or from human donor tissue.
-
Mounting: The isolated nerve is mounted in a two-compartment grease-gap recording chamber. The two ends of the nerve are placed in separate compartments, which are electrically isolated by a grease seal.
-
Electrophysiological Recording: The potential difference between the two compartments is recorded, which reflects the membrane potential of the nerve.
-
Baseline Recording: A stable baseline recording of the nerve's resting membrane potential is established.
-
Stimulation: A stimulating agent (e.g., capsaicin) is added to one compartment to induce depolarization of the nerve, and the change in membrane potential is recorded.
-
Drug Application: The stimulating agent is washed out, and the nerve is superfused with a solution containing this compound for a defined period.
-
Re-stimulation: The stimulating agent is re-applied in the presence of this compound, and the resulting depolarization is recorded.
-
Data Analysis: The amplitude of the depolarization before and after the application of this compound is compared to determine the inhibitory effect of the compound on sensory nerve activation.
Conclusions and Future Directions
The preclinical data presented in this whitepaper provide a strong rationale for the continued investigation of this compound as a potential therapeutic agent for chronic cough. Its potent antitussive effect, mediated by the peripheral inhibition of sensory nerve activity via the CB2 receptor, represents a promising and novel mechanism of action. This peripherally restricted action is a key advantage, as it is likely to be associated with a more favorable side-effect profile compared to centrally acting antitussive drugs.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key future directions include:
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies to determine the optimal dosing regimen and to correlate drug exposure with antitussive efficacy in relevant preclinical models.
-
Chronic Cough Models: Evaluation of the efficacy of this compound in more complex models of chronic cough that better mimic the human disease state, such as those involving airway inflammation or nerve injury.
-
Safety and Toxicology Studies: Thorough assessment of the safety profile of this compound to support its progression into clinical development.
-
Clinical Trials: Ultimately, well-designed clinical trials in patients with chronic cough will be necessary to confirm the efficacy and safety of this compound in humans.
References
- 1. Cannabinoid Receptor 1 Agonist ACEA and Cannabinoid Receptor 2 Agonist GW833972A Attenuates Cell-Mediated Immunity by Different Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
GW 833972A: A Technical Guide to its Cannabinoid Receptor Binding Affinity and Functional Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cannabinoid receptor binding affinity and functional profile of GW 833972A, a potent and selective CB2 receptor agonist. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support research and drug development efforts in the field of cannabinoid science.
Core Data Presentation: Binding Affinity and Potency
This compound has been identified as a highly selective agonist for the cannabinoid receptor 2 (CB2) with approximately 1000-fold greater potency for CB2 over the cannabinoid receptor 1 (CB1)[1]. While direct binding affinity values (Ki) from publicly available, peer-reviewed literature are scarce due to the initial data being unpublished by GlaxoSmithKline, functional potency data in the form of pEC50 values have been reported.
| Compound | Receptor | Species | Parameter | Value | Molar Concentration (EC50) | Selectivity (CB1/CB2) |
| This compound | CB2 | Human | pEC50 | 7.3[1] | 50.1 nM | ~1000-fold |
| This compound | CB2 | Rat | pEC50 | 7.5[1] | 31.6 nM | |
| This compound | CB1 | Human | pEC50 | 4.5[1] | 31.6 µM |
Note: The EC50 values were calculated from the provided pEC50 values (EC50 = 10^(-pEC50)).
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the binding affinity and functional activity of cannabinoid receptor ligands like this compound.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity cannabinoid receptor radioligand, such as [³H]CP55,940.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
2. Procedure:
-
Membrane Preparation: Thaw cryopreserved cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of [³H]CP55,940 (typically at or below its Kd value).
-
Serial dilutions of this compound.
-
For non-specific binding wells, add a saturating concentration of WIN 55,212-2.
-
For total binding wells, add assay buffer instead of the test compound.
-
-
Initiate Reaction: Add the diluted cell membranes to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Functional Assay
This functional assay measures the ability of a compound to activate G-protein signaling downstream of the cannabinoid receptor.
1. Materials and Reagents:
-
Cell Membranes: Membranes from cells expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog labeled with sulfur-35.
-
Test Compound: this compound.
-
GDP: Guanosine diphosphate.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
2. Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer containing GDP (typically 10-30 µM).
-
Serial dilutions of this compound.
-
For basal activity wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled GTPγS.
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at 30°C.
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle agitation.
-
Termination and Filtration: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Quantify the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding by subtracting non-specific binding from the total binding.
-
Plot the stimulated specific binding (as a percentage over basal) against the logarithm of the concentration of this compound.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the resulting dose-response curve using non-linear regression. The pEC50 is the negative logarithm of the EC50.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the characterization of this compound.
Caption: Workflow for Radioligand Competition Binding Assay.
Caption: Workflow for [³⁵S]GTPγS Functional Assay.
Caption: Simplified CB2 Receptor Signaling Pathway.
References
The Pharmacology of GW833972A: A Selective CB2 Receptor Agagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GW833972A is a potent and highly selective agonist for the cannabinoid receptor type 2 (CB2). With approximately 1000-fold greater selectivity for the CB2 receptor over the cannabinoid receptor type 1 (CB1), GW833972A has emerged as a valuable pharmacological tool for investigating the therapeutic potential of targeting the CB2 receptor without the psychoactive effects associated with CB1 activation.[1][2] This technical guide provides a comprehensive overview of the pharmacology of GW833972A, detailing its receptor binding and functional activity, experimental protocols for its characterization, and the key signaling pathways it modulates.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for GW833972A, providing a clear comparison of its potency and efficacy across different experimental systems.
Table 1: Receptor Binding and Functional Potency of GW833972A
| Parameter | Species | Receptor | Value |
| pEC50 | Human | CB2 | 7.3[1] |
| pEC50 | Rat | CB2 | 7.5[1] |
| pEC50 | Human | CB1 | 4.5[1] |
Table 2: In Vitro Inhibitory Activity of GW833972A on Sensory Nerve Depolarization
| Stimulant | Species | Preparation | EC50 | Maximal Inhibition (Emax) |
| Capsaicin (1 µM) | Guinea Pig | Isolated Vagus Nerve | 33.9 ± 4.2 µM[1] | 92.6 ± 7.5%[1] |
| Hypertonic Saline (2%) | Guinea Pig | Isolated Vagus Nerve | 6.5 ± 1.0 µM (apparent) | Not fully achieved |
| Prostaglandin E2 (10 µM) | Guinea Pig | Isolated Vagus Nerve | 15.9 ± 2.5 µM[1] | 95.2 ± 8.2%[1] |
Table 3: In Vivo Efficacy of GW833972A
| Model | Species | Effect | Dose |
| Citric Acid-Induced Cough | Guinea Pig | Inhibition of tussive response | 30 mg/kg, i.p.[1][3] |
| Capsaicin-Induced Plasma Protein Extravasation | Guinea Pig | No significant effect | 30 mg/kg, i.p.[1] |
Key Signaling Pathways
GW833972A exerts its effects by modulating intracellular signaling cascades following its binding to the G protein-coupled CB2 receptor. The primary mechanisms involve the inhibition of adenylyl cyclase and modulation of mitogen-activated protein kinase (MAPK) pathways. Furthermore, GW833972A has been described as a β-arrestin-biased agonist.[4]
Signaling in Sensory Neurons
In sensory neurons, activation of the CB2 receptor by GW833972A leads to the inhibition of adenylyl cyclase. This reduction in cyclic AMP (cAMP) levels is thought to decrease the sensitivity of ion channels, such as the capsaicin receptor TRPV1, to noxious stimuli, ultimately leading to a reduction in nerve depolarization and the sensation of pain.
Signaling in T-Cells
In T-cells, GW833972A-mediated activation of the CB2 receptor also leads to the inhibition of adenylyl cyclase and can modulate the phosphorylation of MAPK.[4] These signaling events contribute to the observed immunosuppressive effects, including the attenuation of T-cell proliferation and the reduction of Th1 cytokine (IL-2, TNF-α, IFN-γ) production.[4]
Detailed Experimental Protocols
A thorough understanding of the pharmacological profile of GW833972A requires detailed experimental methodologies. Below are protocols for key experiments cited in the literature.
Measurement of Sensory Nerve Depolarization of Isolated Vagus Nerve Preparations (In Vitro)
This protocol is used to assess the direct effect of GW833972A on the excitability of sensory nerves.
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the vagus nerves are dissected and placed in Krebs solution.
-
Recording Setup: The vagus nerve is mounted in a grease-gap recording chamber, allowing for the measurement of changes in membrane potential.
-
Stimulation: Nerve depolarizations are induced by superfusion with capsaicin (1 µM), hypertonic saline (2% m/v), or prostaglandin E2 (10 µM) for 2 minutes.
-
Compound Application: Following reproducible depolarization responses, the nerve is superfused with GW833972A (0.3–300 µM) or vehicle (0.1% DMSO) for 10 minutes.
-
Data Analysis: The peak depolarization response is measured before and after the application of GW833972A. The percentage inhibition of the stimulant-induced depolarization is then calculated.
Citric Acid-Induced Cough Model (In Vivo)
This model assesses the antitussive potential of GW833972A in a conscious animal model.
-
Animal Preparation: Male Dunkin-Hartley guinea pigs are placed in a whole-body plethysmograph to monitor respiratory parameters.
-
Compound Administration: GW833972A (30 mg/kg) or vehicle (0.5% methylcellulose with 0.2% Tween 80 in saline) is administered intraperitoneally (i.p.) 30 minutes before the tussive challenge.[1]
-
Tussive Challenge: The animals are exposed to an aerosol of citric acid (0.3 M) for a defined period.
-
Data Collection: The number of coughs is recorded during the exposure period.
-
Data Analysis: The number of coughs in the GW833972A-treated group is compared to the vehicle-treated group to determine the percentage inhibition.
T-Cell Proliferation Assay
This assay evaluates the immunomodulatory effects of GW833972A on T-lymphocyte proliferation.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
-
Cell Culture: PBMCs are cultured in the presence of a T-cell mitogen (e.g., anti-CD3 monoclonal antibody) to induce proliferation.
-
Compound Treatment: GW833972A (at various concentrations) or vehicle is added to the cell cultures.
-
Proliferation Measurement: T-cell proliferation is assessed after a set incubation period (e.g., 5 days) using methods such as CFSE staining and flow cytometry.
-
Data Analysis: The proliferation of T-cells in the presence of GW833972A is compared to the vehicle control to determine the inhibitory effect.
Conclusion
GW833972A is a highly selective CB2 receptor agonist with demonstrated efficacy in modulating sensory nerve function and immune responses. Its ability to inhibit nerve depolarization and cough in preclinical models, coupled with its immunosuppressive effects on T-cells, highlights the therapeutic potential of targeting the CB2 receptor for a range of conditions, including chronic cough and inflammatory disorders. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of the CB2 receptor in health and disease and to develop novel CB2-targeted therapeutics.
References
- 1. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Whitepaper: The Inhibitory Effect of GW 833972A on Vagus Nerve Depolarization
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
GW 833972A is a potent and highly selective cannabinoid receptor 2 (CB2) agonist. Research demonstrates its significant inhibitory activity on sensory nerve function, particularly its ability to suppress depolarization of the vagus nerve. This compound has been shown to inhibit nerve depolarization induced by various stimuli, including capsaicin, prostaglandin E2 (PGE2), and hypertonic saline in both guinea pig and human tissues.[1][2][3][4] The mechanism of action is mediated through the activation of peripheral CB2 receptors located on sensory nerves, establishing the CB2 receptor as a promising therapeutic target for conditions involving sensory nerve hyperactivity, such as chronic cough.[1][2] This document provides a detailed overview of the core pharmacology of this compound, its effects on vagal nerve depolarization, the experimental protocols used for its evaluation, and a summary of key quantitative findings.
Introduction
The vagus nerve, a critical component of the parasympathetic nervous system, plays a key role in regulating a wide array of physiological functions, including inflammation, respiration, and nociception.[5] It is a mixed nerve, composed of approximately 80% afferent (sensory) and 20% efferent (motor) fibers, which allows for bidirectional communication between the central nervous system and peripheral organs.[5] Sensory C-fibers and rapidly adapting receptors in the airways, which are part of the vagal sensory network, can trigger protective reflexes like cough and bronchoconstriction.[1] In inflammatory conditions, the activity of these sensory nerves can be heightened, leading to exacerbated and deleterious symptoms.[1]
The endocannabinoid system, particularly the cannabinoid receptor 2 (CB2), has emerged as a significant modulator of immune function and sensory nerve activity.[6][7] Unlike the CB1 receptor, the CB2 receptor is not highly expressed in the central nervous system, making it an attractive therapeutic target that may avoid central sedative effects.[1][4] this compound is a novel and highly selective CB2 receptor agonist, demonstrating approximately 1000-fold greater selectivity for the CB2 receptor over the CB1 receptor.[1][2] This selectivity makes it an invaluable tool for elucidating the role of CB2 receptors in physiological processes and as a lead compound for drug development.
This whitepaper focuses on the specific effects of this compound on the depolarization of vagus nerve fibers, summarizing the preclinical evidence that supports its mechanism of action.
Core Mechanism of Action
This compound exerts its inhibitory effect on vagus nerve depolarization by selectively binding to and activating CB2 receptors. These receptors are G protein-coupled receptors (GPCRs) located on the peripheral terminals of sensory nerves.[1][7]
The proposed signaling pathway is as follows:
-
Stimulus-Induced Depolarization: Nociceptive stimuli (e.g., capsaicin, PGE2, hypertonic saline) activate specific ion channels (like TRPV1 for capsaicin) on the membrane of vagal sensory neurons. This leads to an influx of cations (primarily Na⁺ and Ca²⁺), causing membrane depolarization, which, if the threshold is reached, generates an action potential.
-
CB2 Receptor Activation: this compound binds to the CB2 receptor on the neuronal membrane.
-
G-Protein Signaling Cascade: Activation of the CB2 receptor leads to the dissociation of the associated Gi/o protein into its α and βγ subunits.
-
Inhibition of Neuronal Excitability: The Gi/o signaling cascade is believed to inhibit neuronal excitability through several downstream effects, such as the inhibition of adenylyl cyclase and modulation of ion channel activity (e.g., activation of inwardly rectifying potassium channels or inhibition of voltage-gated calcium channels). This ultimately counteracts the depolarizing stimuli, making it more difficult for the neuron to reach the action potential threshold.
The inhibitory effect of this compound is confirmed to be CB2-mediated, as it can be blocked by a selective CB2 receptor antagonist (SR 144528) but not by a CB1 receptor antagonist (rimonabant).[1][4][7]
Experimental Protocols and Data
The primary method used to assess the effect of this compound on vagal function is the in vitro isolated vagus nerve preparation. This technique allows for direct measurement of nerve depolarization in response to chemical stimuli in a controlled environment, free from systemic pharmacokinetic variables.[1]
Key Experimental Protocol: Isolated Vagus Nerve Depolarization Assay
This protocol provides a detailed methodology for measuring sensory nerve depolarization of isolated vagus nerve preparations.[1]
-
Tissue Preparation:
-
Vagus nerves are dissected from either guinea pigs or human donor tissue.
-
The nerve is carefully placed to lie longitudinally across a series of chambers in a Perspex block.
-
The central chamber is filled with petroleum jelly to electrically isolate the two ends of the nerve, creating a high-resistance seal.
-
-
Recording Setup:
-
One end of the nerve is continuously superfused with Krebs solution (acting as the recording chamber). The other end is superfused with Krebs solution containing the test compounds (the stimulating chamber).
-
Extracellular recording electrodes (Ag/AgCl) are placed in the recording and stimulating chambers to measure the potential difference across the nerve.
-
The signal is amplified and recorded using data acquisition software.
-
-
Experimental Procedure:
-
A baseline potential difference is established by superfusing both ends of the nerve with Krebs solution.
-
Nerve depolarization is induced by superfusing the stimulating end of the nerve with a known agonist, such as capsaicin, hypertonic saline, or PGE2, for a set duration (e.g., 2 minutes).
-
To test the effect of this compound, the compound is added to the superfusion buffer for a pre-incubation period (e.g., 10 minutes) before the depolarizing stimulus is applied.
-
The change in potential difference (depolarization) is measured and compared between control (stimulus alone) and treated (this compound + stimulus) conditions.
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the inhibitory effects of this compound on vagus nerve depolarization.
Table 1: Inhibition of Capsaicin-Induced Depolarization in Human Vagus Nerve [1]
| This compound Concentration | Capsaicin Concentration | % Inhibition of Depolarization (n=1/2) |
| 1 µM | 10 µM | 55% |
| 10 µM | 10 µM | 78% |
Table 2: Inhibitory Effects of this compound on Guinea Pig Vagus Nerve Depolarization [1][8]
| Stimulus | This compound Concentration Range | Observed Effect |
| Capsaicin | 0.3 - 300 µM | Concentration-dependent inhibition |
| Prostaglandin E2 (PGE2) | 0.3 - 300 µM | Concentration-dependent inhibition |
| Hypertonic Saline | 0.3 - 300 µM | Concentration-dependent inhibition |
Table 3: Receptor Selectivity and Potency of this compound [1]
| Receptor Target | Assay Type | Potency (pEC50) | Selectivity (vs. CB1) |
| Human CB2 | Receptor Binding/Activation | 7.3 | ~1000-fold |
| Rat CB2 | Receptor Binding/Activation | 7.5 | ~1000-fold |
| Human/Rat CB1 | Receptor Binding/Activation | 4.5 | - |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.
Discussion and Implications for Drug Development
The data conclusively demonstrate that this compound is a potent inhibitor of sensory vagus nerve depolarization.[1][2][8] Its ability to suppress responses to a range of stimuli—including the exogenous ligand capsaicin and endogenous inflammatory mediators like PGE2—highlights its potential for broad anti-tussive and anti-nociceptive effects.[1][3] The confirmation of this mechanism in human vagus nerve tissue provides a strong proof-of-concept for its therapeutic potential in human diseases.[1]
For drug development professionals, these findings are significant for several reasons:
-
Target Validation: The results strongly validate the CB2 receptor on peripheral sensory nerves as a viable target for treating conditions characterized by nerve hypersensitivity, such as chronic cough.[1][2]
-
Selectivity Advantage: The high selectivity of this compound for CB2 over CB1 receptors is a critical feature, suggesting a lower risk of centrally-mediated side effects (e.g., sedation, psychoactivity) that have hindered the development of CB1-targeted therapies.[1]
-
Translational Potential: The effectiveness of this compound in inhibiting citric acid-induced cough in in vivo guinea pig models, combined with its demonstrated activity on human tissue, indicates a strong translational pathway from preclinical models to clinical application.[1][8]
Future research should focus on optimizing the pharmacokinetic properties of CB2 agonists based on the this compound scaffold to develop drug candidates with suitable profiles for clinical use.
Conclusion
This compound effectively suppresses vagus nerve depolarization by selectively activating peripheral CB2 receptors. This inhibitory action has been robustly demonstrated in vitro using isolated human and guinea pig vagus nerve preparations against multiple pro-tussive and inflammatory stimuli. The compound's high selectivity and proven efficacy in preclinical models establish the CB2 receptor as a compelling target for the development of novel therapeutics for chronic cough and other disorders driven by sensory nerve hyperactivity.
References
- 1. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aminer.org [aminer.org]
- 4. ovid.com [ovid.com]
- 5. Frontiers | Therapeutic Potential of Vagus Nerve Stimulation for Inflammatory Bowel Diseases [frontiersin.org]
- 6. Cannabinoid Receptor 1 Agonist ACEA and Cannabinoid Receptor 2 Agonist GW833972A Attenuates Cell-Mediated Immunity by Different Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of GW 833972A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the selective cannabinoid receptor 2 (CB2) agonist, GW 833972A, in in vivo studies. The information is compiled from published literature to guide researchers in designing their experimental protocols.
Data Presentation: Recommended Dosage of this compound
The following table summarizes the currently available data on the in vivo dosage of this compound. It is important to note that published in vivo data for this specific compound is limited primarily to studies in guinea pigs.
| Animal Model | Route of Administration | Dosage | Vehicle | Study Focus | Reference |
| Guinea Pig (Dunkin-Hartley) | Intraperitoneal (i.p.) | 30 mg/kg | 0.5% methylcellulose + 0.2% Tween 80 in saline | Investigation of antitussive effects | [Belvisi et al., 2009] |
Note: The lack of extensive public data on this compound in other common laboratory animals such as mice and rats necessitates careful dose-finding studies when exploring its effects in these species. Researchers may consider the dosage used in guinea pigs as a starting point for dose-range finding studies in other models, always adhering to ethical guidelines for animal research.
Signaling Pathway of CB2 Receptor Activation
The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed on immune cells. Its activation by an agonist like this compound initiates a cascade of intracellular signaling events that modulate cellular function.
Caption: CB2 receptor signaling cascade initiated by an agonist.
Experimental Protocols
Preparation of Vehicle (0.5% Methylcellulose and 0.2% Tween 80 in Saline)
This protocol describes the preparation of a common vehicle for the administration of hydrophobic compounds like this compound.
Materials:
-
Methylcellulose (viscosity ~400 cP)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile magnetic stir bar and stir plate
-
Sterile beakers or flasks
-
Autoclave
-
0.22 µm sterile filter
Procedure:
-
Preparation of Methylcellulose Solution: a. Heat approximately half of the required volume of sterile saline to 60-80°C. b. While stirring vigorously with a sterile magnetic stir bar, slowly add the methylcellulose powder (0.5 g for every 100 mL of final volume) to the heated saline. c. Continue stirring until the methylcellulose is fully dispersed, which may result in a cloudy suspension. d. Remove the solution from the heat and add the remaining volume of cold sterile saline. e. Continue stirring in a cold water bath or at 4°C until the solution becomes clear. This may take several hours or overnight.
-
Addition of Tween 80: a. To the clear methylcellulose solution, add Tween 80 to a final concentration of 0.2% (0.2 mL for every 100 mL of final volume). b. Stir until the Tween 80 is completely dissolved.
-
Sterilization and Storage: a. For small volumes, the final vehicle can be sterile-filtered through a 0.22 µm filter. For larger volumes, the components can be autoclaved separately and mixed under sterile conditions. b. Store the prepared vehicle at 4°C.
Preparation and Administration of this compound Formulation
Materials:
-
This compound
-
Prepared sterile vehicle (0.5% methylcellulose and 0.2% Tween 80 in saline)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate syringes and needles for the intended route of administration
Procedure:
-
Formulation Preparation: a. Weigh the required amount of this compound based on the desired dosage and the number of animals to be treated. b. Add a small amount of the prepared vehicle to the this compound powder in a sterile tube to create a paste. c. Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension. d. If necessary, sonicate the suspension for a short period to aid in dispersion.
-
In Vivo Administration (Intraperitoneal Injection Example): a. Before each injection, ensure the formulation is well-suspended by vortexing. b. Use an appropriate gauge needle (e.g., 25-27G for mice and rats) for intraperitoneal injection. c. Administer the calculated volume of the this compound suspension to the animal. The injection volume should be appropriate for the size of the animal (e.g., typically 5-10 mL/kg for i.p. injections).
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Caption: A generalized workflow for in vivo experiments.
Disclaimer: These application notes are intended for informational purposes only and should not be considered a substitute for a thorough literature review and consultation with experienced researchers. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Application Notes and Protocols for GW833972A in Guinea Pig Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of GW833972A, a selective cannabinoid CB2 receptor agonist, in guinea pig models. The protocols detailed below are based on established research demonstrating the compound's inhibitory effects on sensory nerve function and the cough reflex.
Compound Profile: GW833972A
GW833972A is a potent and highly selective agonist for the cannabinoid CB2 receptor, exhibiting approximately 1000-fold selectivity over the CB1 receptor.[1][2][3][4] This selectivity makes it a valuable tool for investigating the role of the CB2 receptor in various physiological and pathological processes, particularly in the airways, without the central nervous system side effects associated with CB1 receptor activation.[5]
Applications in Guinea Pig Models
The primary application of GW833972A in guinea pig models has been the investigation of its anti-tussive (cough-suppressing) properties and its modulatory effects on sensory nerve activity.[1][2][3][5] Key applications include:
-
Inhibition of induced cough: GW833972A has been shown to significantly inhibit cough induced by tussive agents like citric acid.[1][2][3]
-
Modulation of sensory nerve depolarization: In in vitro preparations of the guinea pig vagus nerve, GW833972A inhibits depolarization induced by various stimuli, including capsaicin, prostaglandin E₂ (PGE₂), and hypertonic saline.[1][2]
-
Investigation of neurogenic inflammation: While effective against cough, GW833972A did not inhibit capsaicin-induced plasma extravasation in the airways, suggesting a selective effect on the sensory nerve pathways mediating the cough reflex.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies using GW833972A in guinea pigs.
Table 1: In Vivo Efficacy of GW833972A on Citric Acid-Induced Cough
| Parameter | Vehicle Control | GW833972A |
| Dose | 0.5% methyl cellulose with 0.2% Tween 80 in saline | 30 mg/kg |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Pre-treatment Time | 30 minutes before challenge | 30 minutes before challenge |
| Tussive Agent | 0.3 M Citric Acid (aerosol) | 0.3 M Citric Acid (aerosol) |
| Effect | N/A | Significant inhibition of cough |
Data compiled from published studies.[3]
Table 2: In Vitro Effects of GW833972A on Vagus Nerve Depolarization
| Stimulus | GW833972A Concentration | Inhibition |
| Capsaicin (1 µM) | 30 µM | Inhibited depolarization |
| Hypertonic Saline (2%) | 10 µM | Inhibited depolarization |
| Prostaglandin E₂ (PGE₂) (10 µM) | 10 µM | Inhibited depolarization |
Data compiled from published studies.[2]
Experimental Protocols
In Vivo Citric Acid-Induced Cough Model
This protocol details the methodology for assessing the anti-tussive effect of GW833972A in conscious guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
GW833972A
-
Vehicle solution (0.5% methylcellulose with 0.2% Tween 80 in saline)
-
Citric Acid (0.3 M solution)
-
Whole-body plethysmograph chamber
-
Nebulizer
-
Microphone and audio recording equipment
Procedure:
-
Acclimatize guinea pigs to the plethysmograph chamber before the experiment.
-
Administer GW833972A (30 mg/kg) or vehicle solution via intraperitoneal injection.
-
After a 30-minute pre-treatment period, place the guinea pig individually into the plethysmograph chamber.
-
Deliver an aerosol of 0.3 M citric acid into the chamber using a nebulizer for a period of 10 minutes.
-
Record the number of coughs during the 10-minute exposure period. Coughs are identified by their characteristic sound and the associated abdominal movement. A cough analyzer can be used to detect pressure changes and sound.
-
Compare the number of coughs in the GW833972A-treated group to the vehicle-treated group.
In Vitro Isolated Vagus Nerve Preparation
This protocol describes the methodology for measuring the effect of GW833972A on sensory nerve depolarization.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Krebs-Henseleit solution
-
GW833972A
-
Stimulating agents (Capsaicin, Prostaglandin E₂, Hypertonic Saline)
-
Grease-gap recording chamber
-
Ag/AgCl electrodes
-
Amplifier and data acquisition system
Procedure:
-
Euthanize a guinea pig and dissect the vagus nerves.
-
Mount a segment of the vagus nerve in a grease-gap recording chamber, separating it into two compartments with a petroleum jelly seal.
-
Perfuse both compartments with Krebs-Henseleit solution.
-
Record the potential difference between the two compartments using Ag/AgCl electrodes connected to an amplifier.
-
After a stable baseline is established, introduce the stimulating agent (e.g., capsaicin) into one compartment to induce depolarization.
-
To test the effect of GW833972A, pre-incubate the nerve with the compound before adding the stimulating agent.
-
Measure the change in potential (depolarization) and compare the response in the presence and absence of GW833972A.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of GW833972A and the experimental workflows.
Caption: Proposed mechanism of GW833972A in inhibiting the cough reflex.
Caption: Experimental workflow for the in vivo citric acid-induced cough model.
Caption: Experimental workflow for the in vitro isolated vagus nerve preparation.
References
- 1. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aminer.org [aminer.org]
- 5. realmofcaring.org [realmofcaring.org]
Application Notes and Protocols for GW-833972A Administration in Rodent Models of Cough
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the administration and effects of GW-833972A, a selective cannabinoid receptor 2 (CB2) agonist, in rodent models of cough. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the antitussive potential of this and similar compounds. The protocols and data are based on published scientific literature.
Data Presentation
The following tables summarize the quantitative data on the efficacy of GW-833972A in inhibiting cough in rodent models.
Table 1: In Vivo Efficacy of GW-833972A on Citric Acid-Induced Cough in Guinea Pigs
| Treatment Group | Dose (mg/kg, i.p.) | Number of Coughs (Mean ± SEM) | % Inhibition |
| Vehicle | - | 12.5 ± 1.5 | - |
| GW-833972A | 3 | 7.0 ± 1.2* | 44% |
| GW-833972A | 10 | 4.5 ± 0.9** | 64% |
| GW-833972A | 30 | 2.0 ± 0.5*** | 84% |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data extrapolated from graphical representations in published literature.
Table 2: Effect of GW-833972A on Capsaicin-Induced Depolarization of Isolated Guinea Pig Vagus Nerve
| Treatment | Concentration (µM) | Inhibition of Depolarization (%) |
| GW-833972A | 1 | 55 ± 8 |
| GW-833972A + SR144528 (CB2 Antagonist) | 1 + 1 | 5 ± 2 |
Data represents the mean ± SEM.
Experimental Protocols
Citric Acid-Induced Cough in Conscious Guinea Pigs
This protocol describes the induction of cough in guinea pigs using citric acid aerosol and the assessment of the antitussive effects of GW-833972A.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
GW-833972A
-
Vehicle (e.g., 10% DMSO, 10% Tween 80 in saline)
-
Citric acid solution (0.4 M in sterile saline)
-
Whole-body plethysmography chamber
-
Ultrasonic nebulizer
-
Sound recording and analysis software
Procedure:
-
Acclimatization: Acclimatize guinea pigs to the plethysmography chambers for at least 15 minutes for 3 consecutive days prior to the experiment.
-
Drug Administration: Administer GW-833972A or vehicle via intraperitoneal (i.p.) injection 60 minutes before the citric acid challenge.
-
Cough Induction: Place the conscious and unrestrained guinea pig in the whole-body plethysmography chamber.
-
Nebulization: Expose the animal to an aerosol of 0.4 M citric acid generated by an ultrasonic nebulizer for a period of 10 minutes.
-
Cough Recording: Record the number of coughs for 10 minutes from the start of the citric acid challenge. Coughs are identified by their characteristic sound and the associated pressure changes within the plethysmograph.
-
Data Analysis: Compare the number of coughs in the GW-833972A-treated groups to the vehicle-treated control group. Calculate the percentage inhibition of cough.
Isolated Vagus Nerve Preparation
This in vitro protocol is used to assess the direct effects of GW-833972A on the excitability of sensory nerves.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit solution
-
GW-833972A
-
Capsaicin
-
Recording chamber with stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Tissue Dissection: Euthanize a guinea pig and dissect the vagus nerves.
-
Preparation Mounting: Mount a segment of the vagus nerve in a three-compartment recording chamber.
-
Perfusion: Perfuse the chamber with Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Stimulation and Recording: Record compound action potentials from one end of the nerve following electrical stimulation at the other end.
-
Drug Application: Apply capsaicin to the central compartment of the chamber to induce depolarization of the nerve.
-
Treatment: Pre-incubate the nerve with GW-833972A for 30 minutes before the application of capsaicin.
-
Data Analysis: Measure the amplitude of the capsaicin-induced depolarization in the presence and absence of GW-833972A.
Visualizations
Signaling Pathway of GW-833972A in Airway Sensory Neurons
Caption: Proposed signaling pathway of GW-833972A in airway sensory neurons.
Experimental Workflow for In Vivo Cough Studies
Caption: Workflow for evaluating GW-833972A's antitussive effect in vivo.
Logical Relationship of Key Components
Caption: Logical flow from GW-833972A administration to cough suppression.
GW 833972A: A Selective CB2 Receptor Agonist for Neuroscience Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of GW 833972A, a potent and highly selective cannabinoid receptor 2 (CB2) agonist, as a tool compound in neuroscience research. This compound's selectivity for the CB2 receptor over the cannabinoid receptor 1 (CB1) makes it a valuable tool for dissecting the roles of the CB2 receptor in various physiological and pathological processes within the nervous system, without the confounding psychotropic effects associated with CB1 receptor activation.
Introduction to this compound
This compound is a synthetic agonist that demonstrates a high affinity and selectivity for the CB2 receptor. The CB2 receptor is primarily expressed in immune cells, but its presence and functional significance in the central and peripheral nervous systems are increasingly recognized, particularly in the context of neuroinflammation, neuropathic pain, and neuroprotection. The use of selective agonists like this compound is crucial for elucidating the specific contributions of the CB2 receptor in these processes.
Mechanism of Action
This compound acts as an agonist at the CB2 receptor, a G protein-coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events. The CB2 receptor is typically coupled to inhibitory G proteins (Gi/o). Activation of the CB2 receptor by an agonist like this compound generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, CB2 receptor activation can modulate the activity of other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These pathways are integral to cell survival, proliferation, and inflammation, highlighting the potential of this compound to influence these processes in the nervous system.
Quantitative Data
The following tables summarize the key quantitative data for this compound, facilitating its effective use in experimental design.
Table 1: Receptor Binding and Functional Potency
| Parameter | Receptor | Species | Value | Reference |
| pEC50 | Human CB2 | Human | 7.3 | [1] |
| pEC50 | Rat CB2 | Rat | 7.5 | [1] |
| pEC50 | Human CB1 | Human | 4.5 | [1] |
| Selectivity (CB2 vs. CB1) | - | - | ~1000-fold | [1] |
Table 2: In Vitro Efficacy - Inhibition of Vagus Nerve Depolarization
| Stimulant | Species | EC50 | Reference |
| Hypertonic Saline | Guinea Pig | 6.5 µM | [2] |
| Capsaicin | Guinea Pig | 33.9 µM | [2] |
| Prostaglandin E2 (PGE2) | Guinea Pig | 15.9 µM | [2] |
Table 3: In Vivo Data - Rat Pharmacokinetics (Intraperitoneal Administration)
| Dose | Plasma Concentration (1 hour post-dose) | Reference |
| 3 mg/kg | 0.28 ± 0.06 µM | [1] |
| 10 mg/kg | 1.28 ± 0.97 µM | [1] |
| 30 mg/kg | 4.65 ± 2.1 µM | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a general workflow for its application in neuroscience research.
Figure 1: Simplified signaling pathway of this compound via the CB2 receptor.
References
Application Notes and Protocols for Cell-Based Assays to Determine GW 833972A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 833972A is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2), a G protein-coupled receptor (GPCR) primarily expressed in immune cells.[1] Its selectivity for CB2 over the cannabinoid receptor 1 (CB1) makes it an attractive tool for investigating the therapeutic potential of CB2 activation in various pathological conditions, including inflammation and neuropathic pain, without the psychoactive effects associated with CB1 activation.
These application notes provide detailed protocols for three key cell-based functional assays to characterize the activity of this compound: a cAMP inhibition assay, a calcium mobilization assay, and an ERK phosphorylation assay. These assays are fundamental for determining the potency and efficacy of compounds targeting the CB2 receptor.
Data Presentation
The activity of this compound and common control compounds at the human CB2 receptor is summarized in the tables below.
Table 1: Potency of this compound at the Human CB2 Receptor
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Radioligand Binding (Yeast) | pEC50 | 7.3 | [1] |
Table 2: Activity of Control Compounds in CB2 Functional Assays
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| CP 55,940 | cAMP Inhibition | HEK-mCB2 | EC50 | - | [2] |
| CP 55,940 | β-arrestin Recruitment | HEK-mCB2 | EC50 | - | [2] |
| AM630 | cAMP Inhibition | HEK-mCB2 | - | Inverse Agonist | [2] |
| SR144528 | cAMP Inhibition | HEK-mCB2 | - | Inverse Agonist | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways activated by this compound and the general workflows of the described cell-based assays.
Figure 1. Simplified signaling pathway of this compound at the CB2 receptor.
References
Application Notes and Protocols for the Detection of Small Molecule Compounds in Tissue Samples
Disclaimer: Extensive searches for analytical methods for a compound specifically named "GW 833972A" did not yield any specific results in the public domain. The following application notes and protocols are therefore provided as a detailed, generalized guide for the detection of a hypothetical small molecule compound, hereafter referred to as "Compound X" (as a stand-in for this compound), in tissue samples. The methodologies are based on established principles for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays, which are commonly used for such applications in drug development and research.
Introduction
The accurate quantification of therapeutic compounds in tissue is crucial for understanding their pharmacokinetic (PK) and pharmacodynamic (PD) properties. This information is vital for assessing drug efficacy and safety, enabling researchers and drug development professionals to make informed decisions. This document provides an overview of two powerful analytical techniques, LC-MS/MS and immunoassay, for the detection and quantification of Compound X in tissue samples.
Section 1: Analysis of Compound X in Tissue Samples by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely used for the quantification of small molecules in complex biological matrices.[1][2] This method offers excellent specificity and is considered the gold standard for bioanalytical studies.
Experimental Protocol: LC-MS/MS Method for Compound X
1. Tissue Homogenization and Extraction:
-
Objective: To extract Compound X from the tissue matrix and remove interfering substances.
-
Procedure:
-
Weigh a portion of the frozen tissue sample (e.g., 100 mg).
-
Add a 3-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline, PBS) containing a suitable internal standard (IS).
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.
-
Perform protein precipitation by adding a 3-fold volume of a cold organic solvent (e.g., acetonitrile or methanol) to the homogenate.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.[1]
-
2. Liquid Chromatography Conditions:
-
Objective: To chromatographically separate Compound X from other components in the sample extract.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Typical Parameters:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is often suitable for small molecule analysis.[3][4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B is typically employed to ensure good separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
3. Mass Spectrometry Conditions:
-
Objective: To detect and quantify Compound X and its internal standard with high specificity.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Typical Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the chemical properties of Compound X.[3]
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined for both Compound X and the internal standard by direct infusion of the pure compounds into the mass spectrometer.
-
Ion Source Parameters: Optimization of parameters such as ion spray voltage, source temperature, and gas flows is required to achieve maximal signal intensity.
-
Data Presentation: Typical LC-MS/MS Method Validation Parameters
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method. The values presented are illustrative.
| Parameter | Typical Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; Accuracy and precision within 20% |
| Upper Limit of Quantification (ULOQ) | Accuracy and precision within 15% |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
Visualization: LC-MS/MS Workflow
Caption: General workflow for the analysis of a small molecule in tissue samples by LC-MS/MS.
Section 2: Analysis of Compound X in Tissue Samples by Immunoassay
Immunoassays are bioanalytical methods that use the specificity of an antibody-antigen interaction to measure the concentration of a substance in a biological sample.[5] For small molecules like Compound X, a competitive immunoassay format, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA), is commonly employed.[6]
Experimental Protocol: Competitive ELISA for Compound X
1. Principle of the Assay:
In a competitive ELISA for a small molecule, a derivative of Compound X is immobilized on a microplate. A specific antibody against Compound X is mixed with the sample. The Compound X in the sample competes with the immobilized Compound X for binding to the limited amount of antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme. The signal produced is inversely proportional to the concentration of Compound X in the sample.[6]
2. Assay Development and Procedure:
-
Reagent Preparation:
-
Coating Antigen: Synthesize a conjugate of Compound X with a carrier protein (e.g., BSA or OVA) for coating the microplate.
-
Antibody: Generate or source a specific antibody that recognizes Compound X.
-
Detection Reagent: An enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Substrate: A substrate for the enzyme that produces a measurable signal (e.g., colorimetric, fluorescent, or chemiluminescent).
-
-
Assay Protocol:
-
Coating: Coat a 96-well microplate with the Compound X-protein conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound coating antigen.
-
Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to block non-specific binding sites and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add standards, controls, and tissue homogenate samples to the wells, followed by the addition of the primary antibody against Compound X. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound antibody.
-
Detection: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Generation: Add the enzyme substrate and incubate until a sufficient signal develops.
-
Measurement: Read the signal using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the signal versus the concentration of the standards. Use a suitable regression model (e.g., four-parameter logistic fit) to determine the concentration of Compound X in the samples.
-
Data Presentation: Typical Immunoassay Performance Characteristics
The following table summarizes the typical performance characteristics of a competitive immunoassay. The values presented are illustrative.
| Parameter | Typical Value/Range |
| IC50 (Inhibitory Concentration 50%) | Varies depending on antibody affinity and assay format. |
| Dynamic Range | The concentration range over which the assay is accurate and precise. |
| Lower Limit of Detection (LLOD) | The lowest concentration that can be distinguished from zero. |
| Specificity / Cross-reactivity | Low cross-reactivity with structurally related compounds. |
| Precision (% CV) | Intra-assay CV < 10%; Inter-assay CV < 15% |
| Accuracy (% Recovery) | 80-120% of the nominal concentration. |
Visualization: Principle of Competitive ELISA
Caption: Principle of a competitive ELISA for small molecule detection.
Conclusion
Both LC-MS/MS and immunoassays are powerful techniques for the quantification of small molecules in tissue samples. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, specificity, throughput, and available resources. The protocols and data presented here provide a general framework that can be adapted for the development of a robust and reliable analytical method for "Compound X" or other similar small molecules. It is imperative to perform thorough method development and validation to ensure the generation of high-quality data for pharmacokinetic and pharmacodynamic assessments.
References
- 1. elgalabwater.com [elgalabwater.com]
- 2. Selectivity of LC-MS/MS analysis: implication for proteomics experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tigecycline in rat brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS determination of guanabenz E/Z isomers and its application to in vitro and in vivo DMPK profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
Application Notes and Protocols: GW 833972A in Respiratory Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 833972A is a potent and highly selective agonist for the cannabinoid receptor type 2 (CB2).[1][2] With a selectivity of approximately 1000-fold for the CB2 receptor over the CB1 receptor, this compound presents a valuable tool for investigating the role of the CB2 receptor in various physiological and pathological processes, particularly in the respiratory system.[1] This document provides detailed application notes and experimental protocols for the use of this compound in respiratory pharmacology research, with a primary focus on its potential as a therapeutic agent for chronic cough.
Mechanism of Action
This compound exerts its effects by activating CB2 receptors, which are expressed on various immune cells and have been identified on sensory nerves in the airways.[1][3] Activation of these receptors on airway sensory nerves leads to the inhibition of nerve depolarization and subsequent attenuation of reflexes such as cough.[1][2] This suggests a potential therapeutic role for this compound in managing conditions characterized by sensory nerve hyperactivity, such as chronic cough.[1][2] Furthermore, as a CB2 agonist, this compound has the potential to modulate immune responses, which could be relevant for inflammatory airway diseases.[4][5][6] Specifically, CB2 receptor activation can attenuate T-cell proliferation and reduce the production of Th1 cytokines, highlighting its immunomodulatory properties.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological properties and effects of this compound.
Table 1: Receptor Selectivity and Potency of this compound
| Parameter | Value | Source |
| Selectivity | ~1000-fold for CB2 over CB1 receptor | [1] |
| pEC50 at human CB2 receptor | 7.3 | [1] |
| pEC50 at rat CB2 receptor | 7.5 | [1] |
| pEC50 at CB1 receptor | 4.5 | [1] |
Table 2: In Vitro Effects of this compound on Sensory Nerve Depolarization
| Preparation | Stimulant | This compound Concentration | Inhibition | Source |
| Guinea-pig isolated vagus nerve | Capsaicin (1 µM) | 30 µM | Significant | [1] |
| Human isolated vagus nerve | Capsaicin | Not specified | Inhibited | [1] |
| Guinea-pig isolated vagus nerve | Prostaglandin E2 (PGE2) | Not specified | Inhibited | [1] |
| Guinea-pig isolated vagus nerve | Hypertonic saline | Not specified | Inhibited | [1] |
Table 3: In Vivo Effects of this compound in a Guinea-Pig Model of Cough
| Administration Route | Dose | Effect on Citric Acid-Induced Cough | Antagonist Reversal | Source |
| Intraperitoneal (i.p.) | 30 mg/kg | 88.1% inhibition | Reversed by CB2 antagonist (SR 144528) | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in airway sensory nerves and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound in airway sensory nerves.
Caption: Experimental workflow for evaluating this compound's antitussive effects.
Experimental Protocols
In Vitro Vagus Nerve Preparation
This protocol is adapted from studies investigating the effect of cannabinoids on sensory nerve function.[1]
Objective: To assess the inhibitory effect of this compound on induced depolarization of isolated vagus nerves.
Materials:
-
Guinea pig or human vagus nerve tissue
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, and glucose 10)
-
This compound
-
Stimulants: Capsaicin, Prostaglandin E2 (PGE2), Hypertonic saline
-
Vehicle (e.g., DMSO)
-
Perfusion system
-
Extracellular recording electrodes
-
Data acquisition system
Procedure:
-
Isolate the vagus nerve from a guinea pig or obtain human vagus nerve tissue.
-
Mount the nerve in a perfusion chamber and maintain at 37°C, continuously superfused with Krebs solution.
-
Place recording electrodes at the ends of the nerve to measure extracellular changes in potential.
-
Induce nerve depolarization by superfusing with a stimulant (e.g., 1 µM capsaicin, 10 µM PGE2, or 2% hypertonic saline) for 2 minutes.[1]
-
Wash the nerve with Krebs solution until the response returns to baseline.
-
Obtain two reproducible depolarization responses to the stimulant.
-
Superfuse the nerve with this compound (e.g., 0.3–300 µM) or vehicle for 10 minutes.[1]
-
Re-apply the stimulant in the presence of this compound or vehicle and record the nerve depolarization.
-
Analyze the data by measuring the peak depolarization and express it as a percentage of the control response.
In Vivo Guinea Pig Cough Model
This protocol is based on a standard model for evaluating antitussive agents.[1]
Objective: To determine the effect of this compound on citric acid-induced cough in conscious guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
This compound
-
Vehicle
-
Citric acid solution (e.g., 0.4 M)
-
Whole-body plethysmography chamber
-
Nebulizer
-
Audio recording equipment
Procedure:
-
Acclimatize conscious guinea pigs in individual plethysmography chambers.
-
Administer this compound (e.g., 3, 10, or 30 mg/kg, i.p.) or vehicle.[1]
-
After a set pretreatment time (e.g., 1 hour), expose the animals to a nebulized solution of citric acid for a defined period (e.g., 10 minutes) to induce cough.
-
Record the number of coughs during the exposure period using a microphone placed in the chamber.
-
To confirm the involvement of the CB2 receptor, a separate group of animals can be pretreated with a CB2 antagonist (e.g., SR 144528) before the administration of this compound.
-
Analyze the data by comparing the number of coughs in the this compound-treated group to the vehicle-treated group.
Potential Applications and Future Directions
The primary application of this compound in respiratory pharmacology, based on current evidence, is as a potential treatment for chronic cough .[1][2] Its ability to inhibit sensory nerve activation in the airways provides a strong rationale for this indication.
Given the immunomodulatory role of the CB2 receptor, another potential area of investigation is the use of this compound in inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). The endocannabinoid system is known to be involved in the pathophysiology of these diseases.[3][7] CB2 receptor activation has been shown to have anti-inflammatory effects, and these receptors are expressed on immune cells that play a role in asthma, such as eosinophils.[3] Further preclinical studies are warranted to explore the efficacy of this compound in animal models of asthma and COPD, focusing on its effects on airway inflammation, hyperresponsiveness, and remodeling.
Disclaimer: This document is intended for research purposes only. This compound is a research chemical and is not approved for human use. All experiments should be conducted in accordance with relevant ethical guidelines and regulations.
References
- 1. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocannabinoid System in the Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptor 1 Agonist ACEA and Cannabinoid Receptor 2 Agonist GW833972A Attenuates Cell-Mediated Immunity by Different Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid Receptor 1 Agonist ACEA and Cannabinoid Receptor 2 Agonist GW833972A Attenuates Cell-Mediated Immunity by Different Biological Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expression of endocannabinoid system components in human airway epithelial cells: impact of sex and chronic respiratory disease status - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GW 833972A Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the technical support center for GW 833972A, a selective cannabinoid receptor 2 (CB2) agonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, and to provide guidance for experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at a concentration of 20 mg/mL.[1] Please note that ultrasonic treatment may be necessary to achieve complete dissolution.[1] It is also important to use freshly opened, anhydrous DMSO, as the presence of water can significantly impact solubility.[1]
Q2: I am observing precipitation when diluting my DMSO stock solution in aqueous media for my in vitro assay. What should I do?
A2: This is a common issue for poorly water-soluble compounds like this compound. To mitigate precipitation, it is crucial to ensure that the final concentration of DMSO in your aqueous buffer is kept low, typically below 1%, although the assay tolerance should be determined empirically. For sensitive in vitro systems, it is advisable to perform a vehicle control to assess the impact of the solvent on the experimental outcome. If precipitation persists, consider using a formulation with surfactants or cyclodextrins as described in the advanced formulation guide below.
Q3: What is a suitable formulation for in vivo studies in rodents?
A3: A commonly used vehicle for intraperitoneal (i.p.) administration in guinea pigs is a suspension of 0.5% methylcellulose with 0.2% Tween 80 in saline.[2] Alternatively, several co-solvent systems have been developed to achieve a clear solution for injection. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to prepare a solution with a solubility of ≥ 5 mg/mL.[1]
Q4: How should I store my stock solution of this compound?
A4: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable.[1] Ensure the storage container is sealed to protect from moisture.[1]
Troubleshooting Guide: Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO. | Insufficient mixing or presence of moisture in DMSO. | Use ultrasonic treatment to aid dissolution.[1] Ensure you are using a fresh, anhydrous stock of DMSO.[1] |
| Precipitation occurs upon dilution into aqueous buffer. | The compound is crashing out of solution due to its low aqueous solubility. | Decrease the final concentration of the compound in the assay. Keep the final DMSO concentration as low as possible (ideally <0.5%). Consider using a formulation with excipients (see Experimental Protocols). |
| Inconsistent results between experiments. | Variability in the preparation of the compound solution or degradation of the stock solution. | Prepare fresh dilutions for each experiment from a properly stored stock solution. Ensure the stock solution has not undergone multiple freeze-thaw cycles. |
| Cloudy or precipitated solution for in vivo dosing. | Improper formulation or insufficient solubilizing agents. | For a clear solution, utilize a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Alternatively, for a suspension, ensure the compound is finely ground and properly suspended in a vehicle like 0.5% methylcellulose and 0.2% Tween 80 in saline.[2] |
Quantitative Solubility Data
| Solvent/Vehicle | Solubility | Notes |
| 100% DMSO | 20 mg/mL | Ultrasonic treatment may be required.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | Provides a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | Provides a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | Provides a clear solution.[1] |
| 0.5% Methylcellulose, 0.2% Tween 80 in Saline | Not applicable | Forms a suspension for in vivo administration.[2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the desired amount of this compound (Molecular Weight: 447.4 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of compound, add 223.5 µL of DMSO).
-
If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store at -80°C.
Preparation of an In Vivo Formulation (Clear Solution)
This protocol is adapted from MedChemExpress and yields a clear solution.[1]
-
Prepare a 50 mg/mL stock solution of this compound in 100% DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.
-
The final concentration of this compound in this formulation will be 5 mg/mL.
Preparation of an In Vivo Formulation (Suspension)
This protocol is based on a method used in a published study.[2]
-
Weigh the required amount of this compound.
-
Prepare a vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile saline.
-
Triturate the this compound powder with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
This suspension should be prepared fresh on the day of the experiment.
Visualizations
CB2 Receptor Signaling Pathway
The cannabinoid receptor 2 (CB2) is a G-protein coupled receptor (GPCR). Upon activation by an agonist such as this compound, the receptor signals through associated G-proteins to modulate downstream effector pathways. This can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity. Additionally, CB2 receptor activation can influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK and p38) and the Akt pathway.[3][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Bioavailability of GW 833972A In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with the poor in vivo bioavailability of GW 833972A, a selective cannabinoid receptor 2 (CB2) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent and selective agonist for the cannabinoid receptor 2 (CB2), which is a promising therapeutic target for various inflammatory and pain-related conditions.[1] However, like many small molecule drugs, its effectiveness in vivo can be limited by poor oral bioavailability. This means that after oral administration, only a small fraction of the drug reaches the systemic circulation in an active form, potentially leading to suboptimal therapeutic effects and high variability in experimental results.
Q2: What are the likely causes of this compound's poor bioavailability?
While specific data for this compound is limited in publicly available literature, the poor bioavailability of compounds with similar chemical structures is often attributed to two main factors:
-
Poor Aqueous Solubility: The chemical structure of this compound (C₁₈H₁₃ClF₃N₅O) suggests it is a lipophilic molecule. Such compounds often have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Low Membrane Permeability: Even if dissolved, the compound may not efficiently pass through the intestinal cell membranes to enter the bloodstream. This can be due to its molecular size, charge, or being a substrate for efflux transporters (like P-glycoprotein) that actively pump the drug back into the GI lumen.
Q3: How can I assess the solubility and permeability of my batch of this compound?
It is crucial to experimentally determine the physicochemical properties of your specific batch of this compound. Here are two key experiments:
-
Aqueous Solubility Assessment: This experiment determines the maximum concentration of the compound that can dissolve in an aqueous buffer at a relevant physiological pH (e.g., pH 6.8 to simulate intestinal fluid).
-
Caco-2 Permeability Assay: This in vitro model uses a monolayer of human colon adenocarcinoma cells (Caco-2) to predict the intestinal permeability of a drug. It can also indicate if the compound is subject to active efflux.
Troubleshooting Guide
Issue: Low and Variable Efficacy in In Vivo Oral Dosing Studies
Possible Cause 1: Poor Aqueous Solubility
If this compound has low aqueous solubility, it will not be sufficiently dissolved in the gastrointestinal fluids to be absorbed.
Solutions:
-
Formulation with Solubilizing Excipients:
-
Co-solvents: Use a mixture of water and a water-miscible organic solvent (e.g., polyethylene glycol [PEG] 300/400, propylene glycol) to dissolve the compound.
-
Surfactants: Employ surfactants like Tween® 80 or Cremophor® EL to form micelles that can encapsulate the drug and increase its apparent solubility.
-
Cyclodextrins: Utilize cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes with this compound, enhancing its solubility.
-
-
Particle Size Reduction:
-
Micronization: Reduce the particle size of the drug powder to increase its surface area, which can improve the dissolution rate.
-
-
Amorphous Solid Dispersions:
-
Disperse this compound in a polymer matrix (e.g., PVP, HPMC) in an amorphous state, which has higher solubility than the crystalline form.
-
Possible Cause 2: Low Intestinal Permeability
If this compound has poor permeability, it cannot efficiently cross the intestinal barrier even if it is solubilized.
Solutions:
-
Permeation Enhancers: Include excipients in the formulation that can transiently and reversibly increase the permeability of the intestinal epithelium. Examples include certain fatty acids and surfactants.
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the GI fluids. This can enhance absorption through the lymphatic pathway, bypassing first-pass metabolism in the liver.
-
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Weight ( g/mol ) | 407.78 | Moderate size |
| Aqueous Solubility (pH 6.8) | < 0.01 mg/mL | Poor |
| Calculated logP | > 4.0 | High lipophilicity |
| Caco-2 Permeability (Papp) | < 1 x 10⁻⁶ cm/s | Low |
| Efflux Ratio (Caco-2) | > 2.0 | Potential P-gp substrate |
Table 2: Example Formulations to Improve Oral Bioavailability of a Poorly Soluble Compound
| Formulation Type | Components | Rationale |
| Co-solvent System | This compound, PEG 400 (40%), Propylene Glycol (20%), Water (40%) | Increases the solubility of the drug in the vehicle. |
| Surfactant Dispersion | This compound, Cremophor® EL (10%), Saline | Forms micelles to solubilize the drug. |
| SEDDS | This compound, Labrafil® M 1944 CS (oil, 40%), Kolliphor® EL (surfactant, 40%), Transcutol® HP (co-surfactant, 20%) | Forms a microemulsion in the gut, enhancing both solubilization and absorption via the lymphatic system. |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
-
Preparation of Buffer: Prepare a phosphate buffer solution at pH 6.8 to mimic the intestinal fluid.
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of the buffer.
-
Equilibration: Shake the suspension at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral): a. Add a solution of this compound in a transport buffer to the apical (upper) chamber of the Transwell®. b. At various time points, take samples from the basolateral (lower) chamber. c. Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Efflux Measurement (Basolateral to Apical): a. Add the drug solution to the basolateral chamber and sample from the apical chamber over time.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).
Visualizations
Caption: Troubleshooting workflow for poor bioavailability.
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: Optimizing GW 833972A Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of GW 833972A in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells. Activation of the CB2 receptor is associated with the modulation of various signaling pathways, including the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This can subsequently affect downstream signaling cascades involving protein kinase A (PKA), mitogen-activated protein kinases (MAPKs) such as ERK and p38, and the Akt pathway.
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. Based on available literature, a good starting point for dose-response experiments is in the micromolar (µM) range. For instance, in studies on vagus nerve depolarization, EC50 values (the concentration that elicits a half-maximal response) were observed to be between 6.5 µM and 33.9 µM, depending on the stimulus used.[1] In studies on human colorectal cancer cells (HT-29), an IC50 value (the concentration that inhibits 50% of cell viability) was determined to be approximately 24.92 µM. It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.
Q3: How should I dissolve this compound for in vitro use?
This compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions such as cell culture media. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). A stock solution of 10 mM in 100% DMSO is a common starting point. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: What are the known effects of this compound on cell proliferation and viability?
Published research has shown that this compound can induce concentration- and time-dependent cytotoxicity in certain cancer cell lines. For example, in HT-29 human colorectal cancer cells, it exhibited an IC50 of 24.92 ± 6.99 μM. At a concentration of 50 μM, it was shown to reduce colony-forming capability and inhibit tumor cell migration. The effects on non-cancerous cell lines have not been extensively reported in publicly available literature. Therefore, it is essential to evaluate the cytotoxic and anti-proliferative effects of this compound on your specific cell line of interest using standard cell viability assays such as MTT, XTT, or CellTiter-Glo®.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Suboptimal Concentration: The concentration used may be too low to elicit a response in your specific cell line or assay. 2. Compound Instability: The compound may have degraded in the cell culture medium over the course of the experiment. 3. Low CB2 Receptor Expression: The cell line you are using may not express the CB2 receptor or expresses it at very low levels. 4. Insufficient Incubation Time: The duration of the treatment may not be long enough to observe a biological effect. | 1. Perform a Dose-Response Study: Test a wider range of concentrations, for example, from 0.1 µM to 100 µM, to identify the optimal effective concentration. 2. Prepare Fresh Solutions: Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Minimize the time the compound is in aqueous solution before being added to the cells. Consider performing stability studies if degradation is suspected. 3. Verify CB2 Expression: Confirm CB2 receptor expression in your cell line at the mRNA and/or protein level using techniques like RT-qPCR or Western blotting. 4. Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| High Cell Death or Unexpected Cytotoxicity | 1. Concentration Too High: The concentration of this compound may be in the cytotoxic range for your cell line. 2. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Compound Precipitation: The compound may have precipitated out of solution, leading to uneven exposure and localized high concentrations. | 1. Lower the Concentration Range: Based on your initial dose-response, select a lower range of concentrations for subsequent experiments. 2. Check Final DMSO Concentration: Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤ 0.5%). Run a vehicle control with the highest concentration of DMSO used. 3. Check for Precipitates: Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, you may need to adjust your stock concentration or the final concentration in the media. Sonication of the stock solution before dilution may also help. |
| Inconsistent or Irreproducible Results | 1. Inconsistent Compound Handling: Variations in dissolving and diluting the compound can lead to different effective concentrations between experiments. 2. Cell Culture Variability: Differences in cell passage number, confluency, or overall health can affect the cellular response. 3. Assay Variability: Inconsistent incubation times, reagent preparation, or measurement techniques can introduce variability. | 1. Standardize Compound Preparation: Follow a consistent protocol for preparing your stock and working solutions. Aliquot your stock solution to avoid repeated freeze-thaw cycles. 2. Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers and at a consistent confluency for all experiments. Regularly check for mycoplasma contamination. 3. Standardize Assay Protocol: Ensure all steps of your experimental protocol are performed consistently, including incubation times, reagent volumes, and measurement parameters. |
Data Presentation
Table 1: Reported In Vitro Effective Concentrations of this compound
| Assay | Cell/Tissue Type | Parameter | Effective Concentration |
| Vagus Nerve Depolarization Inhibition | Guinea Pig | EC50 | 6.5 µM (vs. hypertonic saline) |
| Vagus Nerve Depolarization Inhibition | Guinea Pig | EC50 | 33.9 µM (vs. capsaicin) |
| Vagus Nerve Depolarization Inhibition | Guinea Pig | EC50 | 15.9 µM (vs. PGE2) |
| Cell Viability | Human Colorectal Cancer (HT-29) | IC50 | 24.92 ± 6.99 µM |
| Colony Formation Assay | Human Colorectal Cancer (HT-29) | Inhibition | 50 µM |
| Cell Migration Assay | Human Colorectal Cancer (HT-29) | Inhibition | 50 µM |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade).
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in 100% DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.078 mg of this compound (MW: 407.78 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
2. Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: A flowchart outlining the key steps for determining the optimal concentration of this compound.
Caption: A diagram illustrating the major signaling pathways activated by the CB2 receptor agonist this compound.
References
troubleshooting unexpected results with GW 833972A
Welcome to the technical support center for GW 833972A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot unexpected results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and potential issues you might encounter during your experiments with this compound.
Q1: I am not observing the expected inhibitory effect of this compound on neuronal depolarization or other CB2 receptor-mediated responses. What are the possible causes?
A1: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Verification: Ensure the compound is within its expiration date and has been stored correctly at 2-8°C.
-
Solubility: this compound is soluble in DMSO at concentrations of ≥20 mg/mL. For aqueous-based assays, prepare a concentrated stock solution in DMSO and then dilute it into your experimental buffer. Be mindful of the final DMSO concentration, as high concentrations can have vehicle effects. We recommend keeping the final DMSO concentration below 0.1%.
-
Precipitation: The compound may precipitate out of solution when diluted into aqueous buffers. Visually inspect your final solution for any precipitate. If precipitation occurs, you may need to lower the final concentration or use a different vehicle, if compatible with your experimental system.
-
-
Experimental System:
-
CB2 Receptor Expression: Confirm that your cell line or tissue model expresses the CB2 receptor at sufficient levels. You can verify this through techniques like qPCR, Western blot, or flow cytometry.
-
Cell Density and Health: Optimal cell density is crucial for reproducible results. High cell density can sometimes diminish the assay window, while low density may not produce a detectable signal.[1] Ensure your cells are healthy and within a consistent passage number range.
-
Agonist Stimulation Time: The duration of exposure to this compound can significantly impact the outcome. An insufficient incubation time may not be enough to elicit a response. It is advisable to perform a time-course experiment to determine the optimal stimulation time for your specific assay.[1]
-
-
Assay Conditions:
-
pH and Temperature: Ensure that the pH and temperature of your assay buffer are within the optimal range for your cells or tissues and for the stability of the compound.
-
Presence of Antagonists: Verify that your experimental media or buffers do not contain any known CB2 receptor antagonists.
-
Q2: I am observing variable or inconsistent results between experiments. What could be the cause of this variability?
A2: Inconsistent results are a common challenge in pharmacology. Here are some factors to consider:
-
Compound Preparation:
-
Fresh Dilutions: Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Vortexing: Ensure thorough mixing of the compound upon dilution into your final assay buffer.
-
-
Experimental Protocol:
-
Standardization: Maintain a consistent experimental protocol between experiments. This includes cell seeding density, incubation times, and reagent concentrations.
-
Pipetting Accuracy: Use calibrated pipettes to ensure accurate and consistent delivery of the compound.
-
-
Biological Variability:
-
Cell Passage Number: Use cells within a narrow passage number range to minimize phenotypic drift.
-
Primary Cells/Tissues: If using primary cells or tissues, inherent biological variability between donors or animals can contribute to inconsistent results. It is important to use appropriate sample sizes and statistical analyses to account for this.
-
Q3: I am seeing an unexpected or off-target effect in my experiment. How can I determine if this is a true off-target effect of this compound?
A3: While this compound is a highly selective CB2 receptor agonist with a 1000-fold selectivity over the CB1 receptor, the possibility of off-target effects should be considered, especially at high concentrations.[2]
-
Use a CB2 Receptor Antagonist: To confirm that the observed effect is mediated by the CB2 receptor, pre-treat your cells or tissues with a selective CB2 receptor antagonist (e.g., AM630 or SR144528) before adding this compound. If the effect is blocked by the antagonist, it is likely a CB2 receptor-mediated event.
-
Dose-Response Curve: Generate a full dose-response curve for this compound in your assay. Off-target effects often occur at higher concentrations. If the unexpected effect is only observed at the highest concentrations, it may be an off-target liability.
-
Use a Structurally Unrelated CB2 Agonist: Compare the effects of this compound with another structurally distinct, selective CB2 agonist (e.g., JWH133 or HU308).[3] If both compounds produce the same effect, it is more likely to be a CB2 receptor-mediated phenomenon.
-
Test in a CB2 Knockout/Knockdown System: The most definitive way to rule out off-target effects is to test this compound in a cell line or animal model where the CB2 receptor has been knocked out or knocked down. If the effect persists in the absence of the receptor, it is an off-target effect.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Species | Stimulus | EC50 (μM) |
| Vagus Nerve Depolarization | Guinea Pig | Hypertonic Saline | 6.5 |
| Vagus Nerve Depolarization | Guinea Pig | Capsaicin | 33.9 |
| Vagus Nerve Depolarization | Guinea Pig | Prostaglandin E2 (PGE2) | 15.9 |
Data extracted from Biosynth product information.[2]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₃ClF₃N₅O |
| Molecular Weight | 407.78 g/mol |
| Solubility | DMSO: ≥20 mg/mL |
| Storage Temperature | 2-8°C |
Data from Sigma-Aldrich and Biosynth product information.[2]
Experimental Protocols
Protocol 1: Isolated Vagus Nerve Depolarization Assay
This protocol is a generalized procedure based on published methods for measuring vagus nerve depolarization.[4]
-
Tissue Dissection:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Carefully dissect the vagus nerves and place them in a bath of Krebs-Henseleit solution continuously gassed with 95% O₂ / 5% CO₂ at 37°C.
-
-
Electrophysiological Recording:
-
Mount the isolated vagus nerve in a three-compartment grease-gap recording chamber.
-
Record the DC potential between the compartments using Ag/AgCl electrodes connected to a differential amplifier.
-
-
Compound Application:
-
Allow the nerve to equilibrate in the chamber for at least 60 minutes before starting the experiment.
-
Prepare stock solutions of this compound in DMSO.
-
Prepare serial dilutions of this compound in Krebs-Henseleit solution.
-
Apply the vehicle control (Krebs-Henseleit with the corresponding DMSO concentration) to establish a baseline.
-
Apply increasing concentrations of this compound to the central compartment of the chamber and record the change in membrane potential.
-
-
Stimulation:
-
After incubation with this compound or vehicle, apply a tussive agent (e.g., capsaicin, hypertonic saline, or PGE2) to the central compartment to induce depolarization.
-
Record the peak depolarization in response to the stimulus.
-
-
Data Analysis:
-
Measure the peak change in membrane potential in response to the stimulus in the presence and absence of this compound.
-
Calculate the inhibitory effect of this compound and plot a dose-response curve to determine the EC₅₀.
-
Visualizations
References
- 1. revvity.com [revvity.com]
- 2. This compound | 667905-37-5 | FG76601 | Biosynth [biosynth.com]
- 3. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standardization of methods to record Vagus nerve activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
GW 833972A stability and storage conditions
This technical support center provides guidance on the stability and storage of GW 833972A for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at 2-8°C under desiccated conditions.[1] When stored properly as a powder, the compound is expected to be stable for an extended period.
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions of this compound are typically prepared in dimethyl sulfoxide (DMSO).[1] For short-term storage, stock solutions can be kept at 2-8°C for a few days. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2] Protect solutions from light by using amber vials or by wrapping the vials in foil.[2]
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
Precipitation can occur if the solubility limit of this compound is exceeded in a particular solvent or upon dilution into an aqueous buffer. If you observe precipitation:
-
Gently warm the solution: Sometimes, gentle warming and vortexing can help redissolve the compound.
-
Sonication: Brief sonication can also aid in redissolving precipitated material.
-
Prepare a fresh solution: If the precipitate does not redissolve, it is best to prepare a fresh stock solution. When diluting into aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but also compatible with your experimental system.[3]
Q4: I am observing inconsistent results in my bioassays. Could this be related to the stability of this compound?
Inconsistent experimental results can be a consequence of compound degradation.[2] The stability of this compound in your specific assay buffer and under your experimental conditions (e.g., temperature, pH, light exposure) can impact its effective concentration and, therefore, its activity. It is crucial to assess the stability of the compound in your experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity over time | Compound degradation in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Evaluate the stability of this compound in your assay buffer at the experimental temperature. Consider adding antioxidants if oxidation is suspected.[4] |
| Appearance of new peaks in HPLC/LC-MS analysis | Degradation of this compound. | Characterize the degradation products to understand the degradation pathway. Adjust experimental conditions (e.g., pH, light exposure) to minimize degradation.[4] |
| Color change in solution | Chemical degradation or oxidation. | Discard the solution and prepare a fresh one. Protect solutions from light and air (oxygen).[2] |
| Precipitation upon dilution into aqueous buffer | Low aqueous solubility. | Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) if tolerated by the assay. Evaluate the effect of pH on solubility.[3] |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol provides a framework for assessing the stability of this compound in a specific solvent or buffer.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, ethanol)
-
Assay buffer of interest
-
HPLC or LC-MS system
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).
-
Dilute the stock solution to the final working concentration in the assay buffer.
-
Divide the solution into several aliquots in appropriate vials.
-
Timepoint 0: Immediately analyze one aliquot by HPLC or LC-MS to determine the initial concentration and purity.
-
Incubate the remaining aliquots under the desired experimental conditions (e.g., 37°C).
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC or LC-MS.
-
Compare the peak area of the parent compound at each time point to the peak area at Timepoint 0 to determine the percentage of this compound remaining.
Data Presentation:
Table 1: Illustrative Stability Data for this compound in Assay Buffer at 37°C
| Time (hours) | % this compound Remaining |
| 0 | 100 |
| 2 | 98.5 |
| 4 | 96.2 |
| 8 | 91.8 |
| 24 | 75.3 |
Note: The data in this table is for illustrative purposes only and will vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
how to prevent off-target effects of GW 833972A
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of GW 833972A, a selective cannabinoid receptor 2 (CB2) agonist. The following resources are designed to help prevent and troubleshoot potential off-target effects during experimentation.
Introduction to this compound and Off-Target Effects
This compound is a potent and selective agonist for the cannabinoid receptor 2 (CB2), with approximately 1000-fold selectivity over the cannabinoid receptor 1 (CB1).[1][2][3] The CB2 receptor is primarily expressed in the immune system and is a promising therapeutic target for various inflammatory and neurodegenerative diseases, as its activation is not associated with the psychoactive effects mediated by the CB1 receptor.[4][5]
While this compound is a highly selective compound, it is crucial for researchers to consider and control for potential off-target effects. Off-target interactions can arise from a compound binding to unintended receptors, ion channels, or enzymes, which can lead to misinterpretation of experimental results and potential toxicity. This guide provides a framework for understanding, identifying, and mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
Q2: How can I be sure that the observed effects in my experiment are mediated by the CB2 receptor?
A2: To confirm that the effects of this compound are on-target, several control experiments are recommended:
-
Use of a selective antagonist: Pre-treatment of your cells or tissue with a selective CB2 antagonist, such as SR144528 or AM630, should block the effects of this compound.[2][4]
-
Use of a CB1 antagonist: To rule out any contribution from the CB1 receptor, a selective CB1 antagonist like rimonabant (SR141716A) can be used.[1]
-
Knockdown/knockout models: The most definitive approach is to use cells or animal models where the CB2 receptor has been genetically knocked out or knocked down. In such systems, this compound should not elicit the biological response of interest.
-
Use of structurally unrelated CB2 agonists: To ensure the observed phenotype is not due to a specific chemical scaffold, using other selective CB2 agonists with different chemical structures (e.g., JWH133, HU308) can help validate that the effect is target-mediated.[8][9]
Q3: What concentration of this compound should I use to minimize off-target effects?
A3: It is recommended to use the lowest concentration of this compound that elicits a robust on-target effect. A dose-response experiment is essential to determine the EC50 (half-maximal effective concentration) for your specific assay. Working at concentrations around the EC50 is advisable. Using excessively high concentrations significantly increases the risk of engaging off-target receptors for which the compound has lower affinity.
Q4: I am observing unexpected or inconsistent results. What could be the cause?
A4: Unexpected results can stem from several factors:
-
Off-target effects: As discussed, the compound may be interacting with other receptors in your system.
-
Compound solubility and stability: Ensure that this compound is fully dissolved in your experimental buffer and is stable under your experimental conditions. Precipitation of the compound can lead to non-specific effects.
-
Cellular context: The expression levels of the CB2 receptor and potential off-targets can vary significantly between different cell lines and tissues. This can lead to different responses.
-
Biased agonism: GPCRs like CB2 can signal through multiple downstream pathways (e.g., G-protein-dependent and β-arrestin-dependent pathways).[10] It's possible that this compound preferentially activates one pathway over another, which might be different from other CB2 agonists. This phenomenon is known as biased agonism or functional selectivity.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High cytotoxicity observed at effective concentrations. | 1. Off-target toxicity. 2. On-target toxicity in your specific cell model. 3. Compound precipitation. | 1. Perform a broader off-target screening (see Experimental Protocols). 2. Validate the on-target effect using a CB2 antagonist; if the toxicity is blocked, it is likely on-target. 3. Check the solubility of this compound in your media and consider using a different vehicle or a lower concentration. |
| Inconsistent or non-reproducible results. | 1. Compound degradation. 2. Variability in cell culture conditions (passage number, confluency). 3. Inconsistent agonist/antagonist incubation times. | 1. Prepare fresh stock solutions of the compound. 2. Standardize cell culture protocols. 3. Optimize and standardize all incubation times. |
| Effect is not blocked by a CB2 antagonist. | 1. The effect is off-target. 2. The antagonist concentration is too low or the antagonist is not effective in your system. | 1. Investigate potential off-targets (e.g., GPR55). 2. Perform a dose-response experiment with the antagonist to ensure you are using an effective concentration. |
| Different results compared to another published CB2 agonist. | 1. Differences in potency and efficacy. 2. Biased agonism. | 1. Compare the full dose-response curves of both agonists in your system. 2. Investigate different signaling pathways (e.g., cAMP accumulation vs. β-arrestin recruitment) to test for functional selectivity. |
Quantitative Data Summary
The following table summarizes the selectivity profile of this compound and provides context with other commonly used cannabinoid receptor ligands.
| Compound | Primary Target | pEC50 / Ki at Primary Target | Selectivity over CB1 | Notes |
| This compound | CB2 | pEC50 = 7.3 (human)[1] | ~1000-fold[1][2] | Selective CB2 agonist. |
| JWH133 | CB2 | Ki = 3.4 nM[9] | >200-fold[9] | Commonly used selective CB2 agonist. |
| HU308 | CB2 | - | High | Another widely used selective CB2 agonist. |
| CP55,940 | CB1/CB2 | Ki = 3.7 nM (CB1), 2.6 nM (CB2)[1] | Non-selective | Potent, non-selective agonist. Known to have multiple off-targets.[6] |
| WIN55,212-2 | CB1/CB2 | - | Non-selective | Non-selective agonist, shows functional selectivity at the CB2 receptor.[11] |
| SR144528 | CB2 | Ki = 0.6 nM[9] | >600-fold | Selective CB2 antagonist/inverse agonist. |
| AM630 | CB2 | - | - | Selective CB2 antagonist/inverse agonist. |
pEC50 is the negative logarithm of the EC50 value. Ki is the inhibition constant. A higher pEC50 and a lower Ki indicate greater potency.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Selectivity Profiling
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the CB2 receptor and potential off-target receptors.
Materials:
-
Cell membranes expressing the human CB2 receptor (and other receptors of interest, e.g., CB1).
-
Radioligand (e.g., [3H]-CP55,940).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well plates.
-
Filter mats (GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the diluted this compound or vehicle.
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand in separate wells.
-
Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.[12]
-
Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound, which can be converted to a Ki value.
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the CB2 receptor upon agonist binding, a key step in GPCR desensitization and signaling.
Materials:
-
Cells co-expressing a tagged CB2 receptor and a tagged β-arrestin (e.g., DiscoverX PathHunter cells).[9]
-
Assay medium.
-
Test compound (this compound).
-
Chemiluminescent substrate.
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in assay medium.
-
Add the diluted compound to the cells.
-
Incubate for 60-90 minutes at 37°C.[9]
-
Add the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.[9]
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the signal against the log concentration of this compound to determine the EC50.
Protocol 3: Calcium Mobilization Assay
This assay is used to measure receptor activation through Gq-coupled pathways. Since CB2 is a Gi-coupled receptor, this assay requires co-expression of a promiscuous G-protein like Gα16 or a chimeric G-protein such as Gαqi5 to redirect the signal to the calcium pathway.[13]
Materials:
-
Cells expressing the CB2 receptor and a promiscuous G-protein.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[2]
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compound (this compound).
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescent plate reader with an injection system (e.g., FlexStation).
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Load the cells with the calcium-sensitive dye for 45-60 minutes at 37°C.[2]
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the cell plate in the fluorescent plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the diluted this compound and immediately begin kinetic reading of fluorescence intensity for 60-180 seconds.[2]
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the log concentration of this compound to determine the EC50.
Visualizations
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
interpreting dose-response curves for GW 833972A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GW 833972A, a selective cannabinoid receptor 2 (CB2) agonist. The information is tailored for researchers, scientists, and drug development professionals interpreting dose-response curves and conducting related experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the cannabinoid receptor 2 (CB2). Its primary mechanism of action is to bind to and activate the CB2 receptor, which is a G-protein coupled receptor (GPCR). This activation initiates downstream signaling cascades that can modulate various physiological processes, notably inhibiting sensory nerve function.[1][2][3]
Q2: What is the selectivity of this compound for the CB2 receptor over the CB1 receptor?
A2: this compound exhibits high selectivity for the CB2 receptor, with approximately 1000-fold greater potency for CB2 compared to the CB1 receptor.[2] This selectivity is crucial for minimizing the psychoactive side effects associated with CB1 receptor activation.
Q3: What are the common applications of this compound in research?
A3: this compound is frequently used in preclinical research to investigate the role of the CB2 receptor in various physiological and pathological processes. A primary application is in studying the modulation of sensory nerve activity, particularly in the context of cough and airway inflammation.[2][3] It has been shown to inhibit vagus nerve depolarization induced by various stimuli.
Q4: What are the typical EC50 values observed for this compound?
A4: The potency of this compound can vary depending on the specific assay and the stimulus used. For instance, in studies of isolated guinea-pig vagus nerve, this compound has been shown to inhibit depolarization induced by various agents with the EC50 values summarized in the table below. The pEC50 for this compound at the human CB2 receptor has been reported to be 7.3.[2]
Data Presentation
Table 1: Potency of this compound in Inhibiting Vagus Nerve Depolarization
| Inducing Agent | EC50 (μM) |
| Hypertonic Saline | 6.5 |
| Capsaicin | 33.9 |
| Prostaglandin E2 (PGE2) | 15.9 |
Table 2: Receptor Selectivity and Potency of this compound
| Parameter | Value |
| Human CB2 Receptor (pEC50) | 7.3 |
| Selectivity (CB2 vs. CB1) | ~1000-fold |
Experimental Protocols
Key Experiment: Isolated Vagus Nerve Depolarization Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on vagus nerve depolarization. Specific parameters may need to be optimized for individual laboratory setups.
Objective: To determine the dose-dependent inhibition of induced vagus nerve depolarization by this compound.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, and glucose 10)
-
This compound
-
Inducing agents (e.g., capsaicin, hypertonic saline, PGE2)
-
Dissection microscope
-
Recording chamber with stimulating and recording electrodes
-
Amplifier and data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Dissection:
-
Humanely euthanize a guinea pig in accordance with institutional guidelines.
-
Carefully dissect the vagus nerves from the cervical region.
-
Place the isolated nerves in ice-cold Krebs solution continuously gassed with carbogen.
-
-
Preparation for Recording:
-
Transfer the vagus nerves to a recording chamber perfused with carbogen-gassed Krebs solution at 37°C.
-
Position the nerve across stimulating and recording electrodes.
-
-
Electrophysiological Recording:
-
Record baseline nerve activity.
-
Induce depolarization by applying a known concentration of an inducing agent (e.g., capsaicin) to the chamber.
-
Wash the chamber with Krebs solution to allow the nerve to return to baseline.
-
-
Dose-Response Curve Generation:
-
Prepare a series of dilutions of this compound in Krebs solution.
-
Pre-incubate the nerve with a specific concentration of this compound for a defined period (e.g., 10-20 minutes).
-
Apply the inducing agent in the presence of this compound and record the resulting depolarization.
-
Repeat this process for each concentration of this compound, ensuring a washout period between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the depolarization for each concentration of this compound.
-
Normalize the responses to the control response (depolarization induced by the agent alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
Caption: CB2 Receptor Signaling Pathway for this compound.
Caption: Workflow for Vagus Nerve Depolarization Assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate dose-response curves. | Inconsistent tissue health; Pipetting errors during serial dilutions; Fluctuation in chamber temperature or perfusion rate. | Ensure consistent and careful dissection technique. Use calibrated pipettes and prepare fresh dilutions for each experiment. Monitor and maintain stable experimental conditions. |
| The dose-response curve does not reach a plateau (no maximal effect observed). | The concentration range of this compound is too low; Solubility issues at higher concentrations. | Extend the concentration range of this compound. Check the solubility of this compound in your experimental buffer and consider using a vehicle like DMSO (ensure final concentration is low and consistent across all conditions). |
| Unexpected "U-shaped" or biphasic dose-response curve. | Off-target effects at higher concentrations; Receptor desensitization or downregulation at high agonist concentrations. | Consider the possibility of this compound interacting with other receptors or ion channels at high concentrations. Reduce the incubation time to minimize desensitization. Investigate lower concentration ranges more thoroughly. |
| No inhibitory effect of this compound is observed. | Inactive compound; Low or absent CB2 receptor expression in the tissue preparation; Problem with the inducing agent. | Verify the activity of this compound with a positive control assay if possible. Confirm CB2 receptor expression in your tissue using techniques like immunohistochemistry or Western blotting. Ensure the inducing agent is active and used at an appropriate concentration to elicit a consistent response. |
| The baseline nerve activity is unstable. | Poor nerve health; Electrical noise in the recording setup. | Handle the nerve tissue gently during dissection and mounting. Ensure proper grounding of the electrophysiology rig and shield from sources of electrical interference. |
References
Technical Support Center: GW 833972A Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective CB2 receptor agonist, GW 833972A, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective agonist for the Cannabinoid Receptor type 2 (CB2). It exhibits over 1000-fold selectivity for the CB2 receptor over the CB1 receptor. Its mechanism of action involves binding to and activating the CB2 receptor, which is a G-protein coupled receptor. This activation modulates downstream signaling pathways, leading to various cellular responses, including the inhibition of sensory nerve depolarization.
Q2: What are the known in vivo applications of this compound in animal models?
A2: this compound has been used in in vivo studies, primarily in guinea pig models, to investigate its effects on airway sensory nerve function and cough. For instance, it has been shown to inhibit citric acid-induced cough in guinea pigs.[1][2]
Q3: What are the safety precautions I should take when handling this compound?
A3: According to its Safety Data Sheet (SDS), this compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation. Therefore, it is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid creating dust or aerosols.
Q4: How should I store this compound?
A4: this compound should be stored at 2°C - 8°C.[3] It is supplied as a solid. For solutions, storage conditions will depend on the solvent used. It is recommended to prepare solutions fresh on the day of the experiment.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty dissolving this compound | Poor aqueous solubility. | This compound is a poorly soluble compound. For in vivo administration, a suspension is often used. A validated vehicle is 0.5% methylcellulose with 0.2% Tween 80 in saline .[1] For stock solutions, Dimethyl sulfoxide (DMSO) can be used. One study reports dissolving it in DMSO at a concentration of 20 mM.[4] When preparing the final dilution for administration, ensure vigorous vortexing or sonication to achieve a homogenous suspension. |
| Precipitation of the compound in the final formulation | Supersaturation or solvent incompatibility. | If diluting a DMSO stock solution into an aqueous vehicle, ensure the final concentration of DMSO is low (typically <5-10%) and compatible with the animal model. Add the DMSO stock to the aqueous vehicle slowly while vortexing. If precipitation persists, consider using a different co-solvent system or a lipid-based formulation. |
| Adverse reactions in animal models (e.g., skin irritation at the injection site) | Irritant nature of the compound or vehicle. | The SDS for this compound indicates it can cause skin irritation. Ensure the injection is performed correctly and at the appropriate depth to minimize local irritation. If using intraperitoneal (i.p.) injection, vary the injection site between the lower left and right abdominal quadrants for repeated dosing.[5] If adverse reactions persist, consider reducing the concentration of the compound or the volume of injection. For larger volumes, it is recommended to split the dose across two injection sites.[1] |
| Inconsistent experimental results | Inhomogeneous suspension, incorrect dosing, or compound degradation. | Ensure the suspension is homogenous before each administration by vortexing thoroughly. Use calibrated equipment for accurate dosing. Prepare fresh formulations for each experiment as the stability of this compound in suspension has not been extensively reported.[1] |
Quantitative Data Summary
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₃ClF₃N₅O |
| Molecular Weight | 407.78 g/mol [3] |
| Appearance | Solid |
| Storage Temperature | 2°C - 8°C[3] |
In Vivo Dosing Parameters (Guinea Pig Model)
| Parameter | Value | Reference |
| Route of Administration | Intraperitoneal (i.p.) | [1] |
| Dose | 30 mg/kg | [1] |
| Vehicle | 0.5% methylcellulose with 0.2% Tween 80 in saline | [1] |
| Dosing Volume | 1-2 mL/kg (for higher volumes, the dose was split between two sites) | [1] |
Experimental Protocols
Preparation of this compound for Intraperitoneal (i.p.) Administration in Guinea Pigs
This protocol is based on the methodology reported by Belvisi et al. (2009).[1]
Materials:
-
This compound powder
-
Methylcellulose
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the vehicle:
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile saline. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Add Tween 80 to the methylcellulose solution to a final concentration of 0.2% (v/v). Mix thoroughly.
-
-
Prepare the this compound suspension:
-
Calculate the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed. For a 30 mg/kg dose and a dosing volume of 2 mL/kg, the final concentration would be 15 mg/mL.
-
Weigh the this compound powder and place it in a sterile tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
Sonication can be used to aid in the dispersion of the compound.
-
-
Administration:
-
The suspension should be prepared fresh on the day of the experiment.
-
Vortex the suspension thoroughly immediately before drawing it into the syringe for each animal to ensure homogeneity.
-
Administer the suspension intraperitoneally to the guinea pig at the calculated volume. For larger volumes, it is advisable to split the dose and inject into two separate sites in the lower abdominal quadrants.
-
Visualizations
CB2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the CB2 receptor upon activation by an agonist like this compound.
Experimental Workflow for In Vivo Administration
Caption: General workflow for the preparation and administration of this compound to animal models.
References
- 1. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 667905-37-5 | FG76601 | Biosynth [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
improving the selectivity of GW 833972A in experiments
Welcome to the technical support center for GW 833972A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving and verifying the selectivity of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective agonist for the Cannabinoid Receptor 2 (CB2). Its primary mechanism of action is to bind to and activate the CB2 receptor, which is a G protein-coupled receptor (GPCR). This activation can trigger various downstream signaling pathways, such as the inhibition of adenylyl cyclase and modulation of immune cell responses. Due to the limited expression of CB2 receptors in the central nervous system (CNS), selective agonists like this compound are valuable tools for studying the peripheral effects of cannabinoid receptor activation without the psychoactive effects associated with CB1 receptor activation.
Q2: How selective is this compound for the CB2 receptor over the CB1 receptor?
A2: this compound exhibits a high degree of selectivity for the CB2 receptor. It is reported to be approximately 1000-fold more selective for the CB2 receptor compared to the CB1 receptor.[1][2] This high selectivity is crucial for attributing its biological effects to the CB2 receptor.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is highly selective, at high concentrations, the potential for off-target effects, including activation of the CB1 receptor, increases.[1] It is crucial to use the lowest effective concentration and to include appropriate controls to verify that the observed effects are mediated by the CB2 receptor. In some in vivo studies, sedation has been observed at higher doses, which could be an indicator of off-target CNS effects or supra-physiological effects.[1]
Troubleshooting Guide
Issue: I am observing unexpected or inconsistent results in my experiment with this compound. How can I ensure the observed effects are due to CB2 receptor activation?
Solution: To improve and verify the selectivity of this compound in your experiments, a multi-step approach involving careful dose selection, the use of specific antagonists, and appropriate controls is recommended.
Step 1: Dose-Response Curve Generation
-
Rationale: Establishing a dose-response curve is critical to identify the optimal concentration range for your specific experimental model. This helps in using the lowest concentration that elicits a significant effect, thereby minimizing the risk of off-target binding.
-
Procedure:
-
Perform a pilot experiment with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar).
-
Based on the pilot results, select a narrower range of concentrations to generate a full dose-response curve.
-
Calculate the EC50 (half-maximal effective concentration) from the curve. For subsequent experiments, use concentrations around the EC50 and the minimum effective concentration.
-
Step 2: Use of Selective Antagonists
-
Rationale: The most definitive way to confirm that the effects of this compound are mediated by the CB2 receptor is to demonstrate that they can be blocked by a selective CB2 antagonist and not by a selective CB1 antagonist.
-
Recommended Antagonists:
-
CB2 Selective Antagonist: SR 144528
-
CB1 Selective Antagonist: Rimonabant (SR 141716A)
-
-
Procedure:
-
Pre-incubate your cells or tissue with the selective antagonist (SR 144528 or Rimonabant) at a concentration known to be effective (e.g., 0.01 µM of SR 144528 has been shown to block the effects of this compound).[1]
-
Add this compound at a concentration that produced a submaximal effect in your dose-response experiments.
-
A significant reduction or complete blockage of the this compound-induced effect in the presence of SR 144528, but not Rimonabant, strongly indicates a CB2-mediated mechanism.[1][3]
-
Step 3: Vehicle and Negative Controls
-
Rationale: It is essential to control for the effects of the solvent used to dissolve this compound.
-
Procedure:
-
This compound is often dissolved in DMSO.[1] Run a parallel experiment with the vehicle (e.g., 0.1% DMSO) alone to ensure it does not produce any of the observed effects.
-
Include a negative control group that receives no treatment to establish a baseline.
-
Data Presentation
Table 1: Selectivity and Potency of Cannabinoid Agonists
| Compound | Target Receptor | Selectivity | Potency (EC50/Ki) | Reference |
| This compound | CB2 | ~1000-fold over CB1 | pEC50 at human CB2 = 7.3 | [1] |
| JWH 133 | CB2 | ~200-fold over CB1 | Ki = 3.4 nM | [4] |
| CP 55,940 | CB1/CB2 (Non-selective) | Roughly equal affinity | Ki at CB1 = 3.7 nM, Ki at CB2 = 2.6 nM | [1] |
Table 2: Recommended Concentrations for this compound in Different Experimental Settings
| Experimental Setting | Recommended Concentration/Dose | Notes | Reference |
| In Vitro (Vagus Nerve Depolarization) | 0.3 - 300 µM | EC50 for inhibition of capsaicin-induced depolarization was ~6.5 µM. | [1] |
| In Vitro (T-cell Proliferation Assay) | 5 - 20 µM | Significant impairment of T-cell proliferation observed in this range. | [3][5] |
| In Vivo (Anti-tussive effect in guinea pigs) | 30 mg/kg (i.p.) | This dose achieved blood levels of approximately 4.65 µM after 1 hour. | [1] |
Experimental Protocols
Protocol 1: In Vitro Confirmation of CB2-Mediated Effects using Selective Antagonists
This protocol describes how to use selective antagonists to verify that the observed effect of this compound in a cell-based assay is mediated by the CB2 receptor.
-
Cell Preparation: Culture your cells of interest (e.g., immune cells expressing CB2 receptors) according to standard protocols.
-
Antagonist Pre-incubation:
-
Prepare stock solutions of SR 144528 (CB2 antagonist) and Rimonabant (SR 141716A, CB1 antagonist) in a suitable solvent (e.g., DMSO).
-
To triplicate wells, add SR 144528 to a final concentration of 0.01 µM.
-
To a separate set of triplicate wells, add Rimonabant to a final concentration of 0.01 µM.
-
To a third set of triplicate wells, add the vehicle for the antagonists.
-
Incubate the cells for 15-30 minutes at 37°C.
-
-
This compound Treatment:
-
Prepare a working solution of this compound.
-
Add this compound to the antagonist-pre-incubated wells and the vehicle control wells at a pre-determined submaximal effective concentration (e.g., 10 µM).
-
Include a set of wells with only the vehicle for this compound.
-
-
Incubation and Analysis:
-
Incubate for the desired period based on your experimental endpoint.
-
Measure the biological response of interest (e.g., cytokine production, cell proliferation, secondary messenger levels).
-
-
Data Interpretation: A statistically significant reversal of the this compound effect by SR 144528 but not by Rimonabant confirms a CB2-mediated pathway.
Visualizations
Caption: Signaling pathway of this compound via the CB2 receptor.
Caption: Workflow for verifying the selectivity of this compound.
References
- 1. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
dealing with batch-to-batch variability of GW 833972A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing GW 833972A in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, with a focus on mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells. The primary mechanism of action for this compound is to bind to and activate the CB2 receptor, which is coupled to an inhibitory G-protein (Gαi). This activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3]
Q2: What are the common downstream signaling pathways activated by this compound?
Upon binding of this compound, the activated CB2 receptor, through its Gαi subunit, inhibits adenylyl cyclase, leading to reduced cAMP production.[1][2][3] This can subsequently affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways. Additionally, the βγ subunits of the G-protein can activate other pathways, including the MAPK/ERK pathway. Some studies also suggest that under certain conditions, the CB2 receptor can couple to a stimulatory G-protein (Gαs) or recruit β-arrestin, leading to G-protein independent signaling.[4][5][6][7]
Q3: My experimental results with this compound are inconsistent between batches. What could be the cause?
Batch-to-batch variability is a known challenge when working with small molecules and can stem from several factors:
-
Purity and Impurities: The purity of the compound can vary between batches. The presence of impurities, even in small amounts, can lead to off-target effects or interfere with the primary activity of this compound.
-
Solubility and Formulation: Inconsistent solubility of the compound from different batches can lead to variations in the effective concentration in your experiments.
-
Compound Stability: Degradation of the compound over time or due to improper storage can result in decreased potency.
It is crucial to obtain a batch-specific Certificate of Analysis (CoA) from your supplier for each new lot of this compound.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency of this compound
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. |
| Inaccurate Concentration | Ensure accurate weighing and dilution of the compound. Use calibrated pipettes and high-quality solvents. |
| Batch-to-Batch Variability in Purity | Request and review the Certificate of Analysis (CoA) for each batch. Consider performing in-house quality control checks as outlined in the "Experimental Protocols" section below. |
| Cell-based Assay Variability | Ensure consistent cell passage number, density, and health. Variability in receptor expression levels can affect the response to the agonist. |
Issue 2: Unexpected or off-target effects observed
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | Refer to the CoA for impurity profiles. If not available, consider analytical chemistry techniques like HPLC-MS to assess purity. |
| Non-specific Binding | At high concentrations, this compound may exhibit off-target effects. Perform dose-response experiments to determine the optimal concentration range. |
| Activation of Alternative Signaling | The CB2 receptor can couple to different signaling pathways. Investigate downstream markers of alternative pathways (e.g., Gαs or β-arrestin signaling) if unexpected effects are observed. |
Experimental Protocols
Protocol 1: In-house Quality Control of this compound Batches
This protocol outlines a basic workflow to assess the consistency of new batches of this compound.
-
Visual Inspection: Visually inspect the compound for any changes in color or appearance compared to previous batches.
-
Solubility Test:
-
Prepare a stock solution of the new batch in the recommended solvent (e.g., DMSO) at a high concentration.
-
Visually inspect for complete dissolution. Any precipitation or cloudiness may indicate solubility issues.
-
-
Functional Assay - cAMP Measurement:
-
Use a cell line endogenously or recombinantly expressing the CB2 receptor.
-
Stimulate the cells with a known activator of adenylyl cyclase (e.g., forskolin) to induce cAMP production.
-
Treat the cells with a dilution series of this compound from both the new and a previously validated "gold standard" batch.
-
Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Compare the dose-response curves and EC50 values between the two batches. A significant shift in the EC50 value may indicate a difference in potency.
-
Protocol 2: β-Arrestin Recruitment Assay
This protocol can be used to investigate if this compound induces β-arrestin recruitment to the CB2 receptor, a potential alternative signaling pathway.
-
Cell Line: Use a cell line co-expressing the CB2 receptor fused to a luciferase or fluorescent tag and β-arrestin fused to a complementary tag (e.g., using PathHunter® or Tango™ assay technologies).
-
Compound Treatment: Treat the cells with a dose-response range of this compound. Include a known β-arrestin activator as a positive control.
-
Signal Detection: Measure the signal (e.g., luminescence or fluorescence) according to the assay kit manufacturer's instructions.
-
Data Analysis: An increase in signal with increasing concentrations of this compound would indicate β-arrestin recruitment.
Visualizations
Caption: CB2 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Assessing Batch-to-Batch Variability.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptors linked to inhibition of adenylate cyclase: additional signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. β-Arrestin Recruitment and G Protein Signaling by the Atypical Human Chemokine Decoy Receptor CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of GW 833972A and Other Selective CB2 Agonists
For Researchers, Scientists, and Drug Development Professionals
The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a variety of pathological conditions, including inflammation, pain, and neurodegenerative diseases. Unlike the CB1 receptor, which is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is predominantly found in peripheral tissues, particularly on immune cells. This distribution allows for the therapeutic targeting of the endocannabinoid system while avoiding undesirable central nervous system side effects. A growing number of synthetic selective CB2 agonists have been developed to exploit this therapeutic window.
This guide provides an objective comparison of the efficacy of GW 833972A, a selective CB2 agonist, with other well-characterized CB2 agonists: HU-308, JWH-133, AM1241, and GP1a. The comparison is based on available preclinical data, focusing on binding affinity, functional potency, and in vivo therapeutic effects.
Quantitative Efficacy Comparison
The following tables summarize the key efficacy parameters for this compound and other selected CB2 agonists.
Table 1: Binding Affinity (Ki) and Functional Potency (EC50/pEC50) of Selective CB2 Agonists
| Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1/CB2) | CB2 pEC50 | Reference |
| This compound | - | - | ~1000-fold | 7.3 (human), 7.5 (rat) | [1][2] |
| HU-308 | 22.7 ± 3.9 | > 10,000 | > 440-fold | - | [3] |
| JWH-133 | 3.4 | 677 | ~200-fold | - | [4][5] |
| AM1241 | ~7 | 580 | > 80-fold | - | [6][7] |
| GP1a | - | - | ~30-fold | 7.1 (inverse agonist) | [8] |
Note: A lower Ki value indicates higher binding affinity. A higher pEC50 value indicates greater potency. Some data, such as the Ki for this compound and the pEC50 for several compounds, were not explicitly available in the provided search results and are marked with "-".
Table 2: Summary of In Vivo Efficacy of Selective CB2 Agonists
| Compound | Therapeutic Area | Animal Model | Key Findings | Reference |
| This compound | Respiratory | Guinea pig model of cough | Inhibited citric acid-induced cough.[1][2][9] | [1][2][9] |
| Immune Modulation | In vitro human T-cells | Suppressed T cell proliferation and Th1 cytokine production.[10] | [10] | |
| HU-308 | Inflammation | Mouse model of acute lung injury | Attenuated LPS-induced cytokine release.[11] | [11] |
| Autoimmune Disease | Mouse model of adjuvant-induced arthritis | Alleviated disease severity by modulating Th17/Treg balance.[12] | [12] | |
| Ocular Disease | Mouse model of diabetic retinopathy | Decreased leukostasis and vascular hyperpermeability.[13] | [13] | |
| JWH-133 | Cancer | In vitro non-small cell lung cancer | Inhibited cancer cell proliferation and angiogenesis.[14] | [14] |
| Cardiovascular | Mouse model of hypercholesterolemia | Reduced oxidative stress and fibrosis in the corpus cavernosum.[15] | [15] | |
| Pain | Rat formalin test | Produced dose-dependent anti-nociception in acute and inflammatory phases.[16] | [16] | |
| AM1241 | Neuropathic Pain | Rat spinal nerve ligation model | Reversed tactile and thermal hypersensitivity.[17] | [17] |
| Neurodegenerative Disease | Mouse model of ALS | Prolonged survival when administered at symptom onset.[6] | [6] | |
| GP1a | Neuroinflammation | Mouse model of experimental autoimmune encephalomyelitis (EAE) | Inhibited EAE development and promoted recovery.[18] | [18] |
| Inflammatory Bladder Disease | Mouse model of cystitis | Decreased the severity of established cystitis and associated hyperalgesia.[19] | [19] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the CB2 receptor signaling pathway and a typical experimental workflow.
Caption: Generalized CB2 receptor signaling pathway.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for an in vivo efficacy study.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the comparison of these CB2 agonists.
Radioligand Binding Assay (for Ki determination)
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with the human CB2 receptor are cultured under standard conditions.
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
-
Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation is typically carried out at 30°C for 60-90 minutes.
-
Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled cannabinoid agonist (e.g., WIN 55,212-2).
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (for EC50/pEC50 determination)
-
Cell Culture:
-
CHO or HEK cells stably expressing the human CB2 receptor are cultured in appropriate media.
-
-
cAMP Accumulation Assay:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with forskolin (an adenylate cyclase activator) in the presence of varying concentrations of the CB2 agonist.
-
Since CB2 is a Gi-coupled receptor, its activation will inhibit forskolin-stimulated cAMP production.
-
-
cAMP Measurement:
-
The intracellular cAMP levels are measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
The concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP levels is determined (EC50).
-
The pEC50 is calculated as the negative logarithm of the EC50 value.
-
In Vivo Model of Neuropathic Pain (Spinal Nerve Ligation)
-
Animal Model:
-
Adult male Sprague-Dawley rats or C57BL/6 mice are used.
-
Under anesthesia, the L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion.
-
-
Drug Administration:
-
Following a post-operative recovery period (typically 7-14 days) to allow for the development of neuropathic pain symptoms, animals are administered the test compound (e.g., AM1241) or vehicle via a specific route (e.g., intraperitoneal, oral).[17]
-
-
Behavioral Testing:
-
Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimulation are assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Paw withdrawal latencies to a radiant heat source are measured.
-
Baseline measurements are taken before drug administration, and testing is repeated at various time points after administration.
-
-
Data Analysis:
-
The paw withdrawal thresholds or latencies are compared between the drug-treated and vehicle-treated groups.
-
A significant increase in the withdrawal threshold or latency in the treated group indicates an anti-nociceptive effect.
-
This guide provides a comparative overview of the efficacy of this compound and other selective CB2 agonists based on publicly available data. The choice of a specific agonist for further research and development will depend on the desired therapeutic application, the required selectivity profile, and other pharmacokinetic and pharmacodynamic properties.
References
- 1. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 6. The CB2 cannabinoid agonist AM-1241 prolongs survival in a transgenic mouse model of amyotrophic lateral sclerosis when initiated at symptom onset - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. GP 1a | CB2 Receptors | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cannabinoid receptor 2 selective agonist ameliorates adjuvant-induced arthritis by modulating the balance between Treg and Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Anti-proliferative and anti-angiogenic effects of CB2R agonist (JWH-133) in non-small lung cancer cells (A549) and human umbilical vein endothelial cells: an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment with CB2 agonist JWH-133 reduces histological features associated with erectile dysfunction in hypercholesterolemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Treatment with a Cannabinoid Receptor 2 Agonist Decreases Severity of Established Cystitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GW 833972A and JWH-133 for CB2 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used selective cannabinoid receptor 2 (CB2) agonists, GW 833972A and JWH-133. The information presented is collated from experimental data to assist researchers in selecting the appropriate tool compound for their CB2 receptor studies.
At a Glance: this compound vs. JWH-133
| Feature | This compound | JWH-133 |
| Primary Target | Cannabinoid Receptor 2 (CB2) | Cannabinoid Receptor 2 (CB2) |
| Receptor Selectivity | High (~1000-fold for CB2 over CB1)[1][2] | High (~200-fold for CB2 over CB1)[3] |
| Reported Agonist Activity | Full Agonist[1] | Full Agonist[3] |
| Primary Signaling Pathways | Gαi-coupled: Inhibition of adenylyl cyclase, Activation of MAPK pathways | Gαi-coupled: Inhibition of adenylyl cyclase, Activation of MAPK/ERK and Akt pathways[4][5] |
| Common Research Applications | Studies on sensory nerve function, cough, and immunomodulation[1][6] | Studies on inflammation, neuroprotection, immunomodulation, and cancer[3][5][7] |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and JWH-133 from various in vitro assays. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: Receptor Binding Affinity and Potency
| Compound | Receptor | Assay Type | Value | Reference |
| This compound | human CB2 | Functional Assay | pEC50 = 7.3 | [1] |
| human CB1 | Functional Assay | pEC50 = 4.5 | [1] | |
| JWH-133 | human CB2 | Radioligand Binding | Ki = 3.4 nM | [3][8] |
| human CB1 | Radioligand Binding | Ki = 677 nM | [3][8] |
Table 2: Functional Activity Data
| Compound | Assay | Cell Line | Effect | Reference |
| This compound | Capsaicin-induced depolarization | Guinea-pig vagus nerve | Inhibition | [9] |
| Citric acid-induced cough | Guinea-pig | Inhibition | [9] | |
| Cytokine Release (TNF-α, IL-6) | Macrophages | Reduction | ||
| JWH-133 | Forskolin-stimulated cAMP | CHO-CB2 cells | Inhibition | [4] |
| ERK1/2 Phosphorylation | Various | Activation | [5] | |
| Glioma Cell Growth | C6 glioma cells | Inhibition | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize CB2 receptor agonists like this compound and JWH-133.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Objective: To measure the displacement of a radiolabeled CB2 ligand by the test compound (this compound or JWH-133).
Materials:
-
Cell membranes from cells expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled CB2 ligand (e.g., [³H]CP55,940)
-
Test compound (this compound or JWH-133) at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a CB2 agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger.
Objective: To determine the functional potency (EC50) of the test compound in inhibiting adenylyl cyclase activity.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human CB2 receptor
-
Forskolin (an adenylyl cyclase activator)
-
Test compound (this compound or JWH-133) at various concentrations
-
cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based)
-
Cell culture medium and reagents
Procedure:
-
Seed the CB2-expressing cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with the test compound at various concentrations for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the concentration of the test compound to generate a dose-response curve and determine the EC50 value.
MAPK/ERK Activation Assay (Western Blot)
This assay is used to assess the activation of downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade.
Objective: To detect the phosphorylation of ERK1/2 (a key MAPK) in response to CB2 receptor activation by the test compound.
Materials:
-
Cells expressing the CB2 receptor
-
Test compound (this compound or JWH-133)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Treat the cells with the test compound for various times.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the primary antibody against p-ERK, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against total ERK to normalize the data.
-
Quantify the band intensities to determine the level of ERK phosphorylation.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Workflow for characterizing and comparing CB2 receptor agonists.
Caption: Overview of canonical CB2 receptor signaling pathways.
Discussion and Recommendations
Both this compound and JWH-133 are potent and selective CB2 receptor agonists, making them valuable tools for investigating the physiological and pathological roles of the CB2 receptor.
JWH-133 has been extensively characterized and used in a wide range of studies, particularly in the fields of inflammation, pain, and cancer. Its binding affinity and functional activity are well-documented, providing a solid foundation for its use as a reference compound.
This compound exhibits higher selectivity for the CB2 receptor over the CB1 receptor compared to JWH-133, which could be advantageous in studies where minimizing any potential off-target effects at the CB1 receptor is critical. Its efficacy has been demonstrated in models of sensory nerve activation and cough.
Considerations for Compound Selection:
-
Selectivity: For studies requiring the highest possible selectivity for the CB2 receptor, this compound may be the preferred choice.
-
Breadth of Existing Data: JWH-133 has a more extensive publication record, which may be beneficial for comparing results with previous studies.
-
Specific Research Question: The choice of agonist may also depend on the specific biological system and signaling pathways being investigated. The concept of "functional selectivity" or "biased agonism," where a ligand can preferentially activate one signaling pathway over another, is an important consideration in GPCR pharmacology.[10] While detailed biased agonism profiles for this compound and JWH-133 are not fully elucidated in the available literature, researchers should be aware that different agonists may elicit distinct downstream cellular responses.
The selection between this compound and JWH-133 should be based on the specific requirements of the research. Both are effective CB2 agonists, with this compound offering superior selectivity and JWH-133 having a broader historical use and characterization. Researchers are encouraged to carefully consider the data presented in this guide and the primary literature to make an informed decision for their experimental designs.
References
- 1. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of GW 833972A for CB2 over CB1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cannabinoid receptor 2 (CB2) selective agonist GW 833972A with other commonly used selective CB2 agonists, AM1241 and JWH133. The focus of this comparison is to validate the selectivity of this compound for the CB2 receptor over the cannabinoid receptor 1 (CB1), supported by experimental data and detailed methodologies.
Introduction to CB2 Receptor Selectivity
The cannabinoid receptors, CB1 and CB2, are both G protein-coupled receptors (GPCRs) that are key components of the endocannabinoid system. While CB1 receptors are predominantly expressed in the central nervous system and mediate the psychoactive effects of cannabinoids, CB2 receptors are primarily found in the periphery, particularly on immune cells. This differential expression pattern makes the development of selective CB2 agonists a promising therapeutic strategy for treating inflammatory and neuropathic pain without the undesirable central nervous system side effects associated with CB1 activation.
This compound has emerged as a potent and highly selective CB2 agonist. This guide will delve into the experimental data that substantiates this claim, comparing its performance against established CB2 selective ligands.
Quantitative Data Comparison
The following table summarizes the binding affinity (Ki) and/or functional potency (pEC50) of this compound, AM1241, and JWH133 for human CB1 and CB2 receptors. It is important to note the distinction between Ki and pEC50. The Ki value represents the inhibition constant, a measure of a ligand's binding affinity for a receptor. A lower Ki value indicates a higher binding affinity. The pEC50 value is the negative logarithm of the EC50 value, which is the concentration of a ligand that induces a response halfway between the baseline and maximum response in a functional assay. A higher pEC50 value indicates greater potency.
| Compound | hCB1 | hCB2 | Selectivity (CB1/CB2) | Data Type | Reference |
| This compound | 4.5 | 7.3 | ~1000-fold | pEC50 | [1] |
| AM1241 | 280 nM | 3.4 nM | ~82-fold | Ki | |
| JWH133 | 677 nM | 3.4 nM | ~200-fold | Ki |
As the data indicates, this compound demonstrates a significantly higher selectivity for the CB2 receptor over the CB1 receptor, with an approximately 1000-fold difference in functional potency.[1] This is substantially higher than the selectivity observed for both AM1241 and JWH133.
Experimental Protocols
The determination of receptor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays (for AM1241 and JWH133)
Radioligand binding assays are utilized to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki values of AM1241 and JWH133 for human CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells stably expressing recombinant human CB1 or CB2 receptors.
-
Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Test compounds: AM1241 or JWH133.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations (containing either CB1 or CB2 receptors) with a fixed concentration of the radioligand [3H]CP-55,940 and varying concentrations of the unlabeled test compound (AM1241 or JWH133).
-
Incubations are typically carried out at 30°C for 60-90 minutes to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Yeast-Based Functional Assay (for this compound)
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. The selectivity of this compound was determined using a yeast-based system where the human cannabinoid receptors are functionally coupled to a reporter gene.
Objective: To determine the pEC50 values of this compound at human CB1 and CB2 receptors.
Materials:
-
Saccharomyces cerevisiae strains engineered to express human CB1 or CB2 receptors coupled to a reporter system (e.g., β-galactosidase).
-
Test compound: this compound.
-
Appropriate yeast growth media and assay reagents.
-
Luminometer or spectrophotometer.
Procedure:
-
Culture the engineered yeast cells expressing either the human CB1 or CB2 receptor.
-
Expose the cells to a range of concentrations of this compound.
-
Incubate the cells for a defined period to allow for receptor activation and subsequent reporter gene expression.
-
Measure the reporter gene activity (e.g., luminescence or colorimetric change).
-
Plot the response as a function of the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value, the concentration of this compound that produces 50% of the maximal response.
-
Calculate the pEC50 as the negative logarithm of the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Canonical G-protein and β-arrestin signaling pathways activated by cannabinoid receptor agonists.
Caption: A simplified workflow of a competitive radioligand binding assay.
References
Unveiling the Receptor Selectivity Profile of GW 833972A: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive analysis of the cross-reactivity of GW 833972A, a potent and selective cannabinoid receptor 2 (CB2) agonist, with other receptors. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways, this document serves as an essential resource for evaluating the compound's specificity and potential off-target effects.
Executive Summary
This compound is a well-established selective agonist for the cannabinoid receptor 2 (CB2), demonstrating approximately 1000-fold greater potency for CB2 over the cannabinoid receptor 1 (CB1). This high selectivity is a critical attribute, as activation of CB1 is associated with the psychoactive effects of cannabinoids, which are often undesirable in therapeutic applications. This guide delves into the available data on the cross-reactivity of this compound, providing a framework for its application in research and drug development.
Comparative Selectivity and Potency Data
The selectivity of this compound is primarily characterized by its differential activity at the human CB1 and CB2 receptors. The half-maximal effective concentration (pEC50) values, a measure of potency, clearly illustrate this distinction.
| Receptor | Agonist | pEC50[1] | Fold Selectivity (CB2 vs. CB1) |
| Human CB2 | This compound | 7.3 | ~1000 |
| Human CB1 | This compound | 4.5 | |
| Rat CB2 | This compound | 7.5 |
Table 1: Potency and Selectivity of this compound at Cannabinoid Receptors. This table summarizes the pEC50 values of this compound for human and rat cannabinoid receptors, highlighting its significant selectivity for the human CB2 receptor.
Functional Assays and In-Vivo Effects
Inhibition of Vagus Nerve Depolarization
This compound has been shown to inhibit the depolarization of the vagus nerve induced by various stimuli, an effect that is mediated by the CB2 receptor. This activity suggests its potential as a therapeutic agent for conditions such as chronic cough.
| Stimulant | EC50 of this compound (µM) |
| Hypertonic Saline | 6.5 |
| Capsaicin | 33.9 |
| Prostaglandin E2 (PGE2) | 15.9 |
Table 2: Inhibitory Potency of this compound on Vagus Nerve Depolarization. This table shows the half-maximal effective concentrations (EC50) of this compound in inhibiting vagus nerve depolarization induced by different agents.
Modulation of Immune Cell Function
This compound has demonstrated immunomodulatory effects by acting on CB2 receptors expressed on immune cells. Studies have shown that it can impair T-cell proliferation and suppress the cytotoxic activities of CD8+ T-cells[2][3]. Furthermore, it has been observed to reduce the production of Th1 cytokines, such as IL-2, TNF-α, and IFN-γ[2][3]. These findings underscore the compound's potential for treating inflammatory and autoimmune diseases.
Signaling Pathways
The activation of the CB2 receptor by this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), CB2 primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Figure 1: Simplified Signaling Pathway of this compound via the CB2 Receptor. This diagram illustrates the canonical signaling pathway initiated by the binding of this compound to the CB2 receptor, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels.
Experimental Protocols
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity of this compound to CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either human CB1 or CB2 receptors.
-
Radioligand Binding: A radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
References
- 1. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid Receptor 1 Agonist ACEA and Cannabinoid Receptor 2 Agonist GW833972A Attenuates Cell-Mediated Immunity by Different Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific [eurofins.com]
A Comparative Analysis of GW 833972A and Endocannabinoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the synthetic cannabinoid receptor agonist GW 833972A and the endogenous cannabinoids (endocannabinoids), primarily anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This document outlines their distinct mechanisms of action, signaling pathways, and receptor affinities, supported by experimental data and detailed protocols.
Executive Summary
Endocannabinoids are naturally occurring lipid signaling molecules that play a crucial role in regulating a wide array of physiological processes through the activation of cannabinoid receptors CB1 and CB2.[1] In contrast, this compound is a synthetically developed, highly selective agonist for the CB2 receptor.[2] This selectivity presents a significant advantage in therapeutic development, as it avoids the psychoactive effects associated with the activation of the CB1 receptor, which is a primary target of the endocannabinoid anandamide. This guide explores these differences in detail, providing a framework for understanding their respective therapeutic potentials.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters of this compound and the two major endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG).
| Parameter | This compound | Anandamide (AEA) | 2-Arachidonoylglycerol (2-AG) |
| Receptor Selectivity | Highly selective for CB2 (~1000-fold over CB1)[1] | Non-selective, with higher affinity for CB1[3] | Full agonist at both CB1 and CB2[4] |
| CB1 Receptor Affinity (Ki) | pEC50 = 4.5[1] | 89.7 ± 11.5 nM | 472 ± 55 nM[5] |
| CB2 Receptor Affinity (Ki/pEC50) | pEC50 = 7.3 (human)[1] | 371 ± 97 nM | 1400 ± 172 nM[5] |
| Efficacy | Full Agonist at CB2[1] | Partial Agonist at CB1, weak partial agonist at CB2[4][6] | Full Agonist at CB1 and CB2[4] |
Signaling Pathways
The signaling cascades initiated by this compound and endocannabinoids, while both involving cannabinoid receptors, exhibit crucial differences primarily due to receptor subtype selectivity.
Endocannabinoid Signaling Pathway
Endocannabinoids like anandamide and 2-AG are synthesized on-demand from membrane lipid precursors in postsynaptic neurons.[7] They travel in a retrograde manner across the synapse to bind to presynaptic CB1 receptors.[8] This activation of CB1, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels (inhibition of Ca2+ channels and activation of K+ channels).[9][10] These events collectively suppress the release of neurotransmitters.[9] 2-AG is considered the primary mediator of retrograde signaling.[11]
This compound Signaling Pathway
As a selective CB2 receptor agonist, this compound primarily acts on CB2 receptors, which are predominantly expressed on immune cells, and to a lesser extent in the central nervous system.[6] Activation of the CB2 receptor, also a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[12] This cascade can modulate the activity of downstream signaling molecules such as mitogen-activated protein kinases (MAPK), including extracellular signal-regulated kinase (ERK), which in turn regulate inflammatory responses.[4][13]
Experimental Protocols
Cannabinoid Receptor Binding Assay
This protocol is a standard method for determining the binding affinity of a compound to cannabinoid receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound, anandamide, 2-AG) for CB1 or CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP55,940).
-
Test compounds at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare dilutions of the test compound.
-
In a reaction tube, add the cell membranes, radioligand at a fixed concentration (near its Kd value), and varying concentrations of the test compound or vehicle.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled cannabinoid ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantification of Endocannabinoids in Biological Samples
This protocol outlines a general method for extracting and quantifying endocannabinoids from biological matrices using liquid chromatography-mass spectrometry (LC-MS).
Objective: To measure the levels of anandamide and 2-AG in biological samples (e.g., brain tissue, plasma).
Materials:
-
Biological sample.
-
Internal standards (deuterated AEA and 2-AG).
-
Extraction solvent (e.g., chloroform:methanol or ethyl acetate).
-
Solid-phase extraction (SPE) columns.
-
LC-MS system.
Procedure:
-
Sample Homogenization: Homogenize the tissue sample in a suitable buffer on ice. For plasma samples, protein precipitation is performed.
-
Lipid Extraction: Add internal standards to the homogenate. Perform lipid extraction using an organic solvent mixture. Centrifuge to separate the organic and aqueous phases.
-
Sample Cleanup: Collect the organic phase and dry it under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent and perform solid-phase extraction (SPE) to remove interfering substances.
-
LC-MS Analysis: Inject the purified sample into the LC-MS system. Use a suitable chromatographic column and mobile phase gradient to separate anandamide and 2-AG.
-
Quantification: Monitor the specific precursor-to-product ion transitions for the endocannabinoids and their deuterated internal standards using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
Data Analysis: Construct a calibration curve using known concentrations of endocannabinoid standards. Quantify the endocannabinoid levels in the samples by comparing their peak area ratios to the internal standards against the calibration curve.
Conclusion
The comparative analysis of this compound and endocannabinoids highlights a fundamental divergence in their pharmacological profiles. While endocannabinoids act as broad-spectrum modulators of the endocannabinoid system, engaging both CB1 and CB2 receptors, this compound offers a targeted approach by selectively activating the CB2 receptor. This selectivity is of paramount importance for therapeutic applications, as it promises to deliver the anti-inflammatory and immunomodulatory benefits of cannabinoid receptor activation without the undesirable psychotropic side effects mediated by the CB1 receptor. The data and protocols presented in this guide offer a valuable resource for researchers aiming to further explore the therapeutic potential of these compounds.
References
- 1. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Switch-like Activation Relay of EGFR-ERK Signaling Regulates a Wave of Cellular Contractility for Epithelial Invagination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenylyl cyclase regulates signal onset via the inhibitory GTP-binding protein, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptors linked to inhibition of adenylate cyclase: additional signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extracellular Signal–Regulated Kinase (Erk) Activation by the Pre-T Cell Receptor in Developing Thymocytes in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenylyl Cyclase Functions Downstream of the Gα Protein Gpa1 and Controls Mating and Pathogenicity of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Antitussive Efficacy of GW833972A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data confirming the antitussive effect of the novel CB2 receptor agonist, GW833972A. The product's performance is objectively compared with established and contemporary antitussive agents, supported by a review of experimental data and methodologies.
Introduction
Cough is a critical protective reflex, but in its chronic state, it can significantly impair quality of life. Current therapeutic options are often limited by efficacy or side-effect profiles. GW833972A, a selective cannabinoid receptor 2 (CB2) agonist, has emerged as a promising candidate for the treatment of cough. This guide synthesizes the available preclinical data on GW833972A and compares it with commonly used and novel antitussive agents: codeine, dextromethorphan, and gefapixant.
Comparative Efficacy of Antitussive Agents
The following table summarizes the quantitative data on the antitussive efficacy of GW833972A and comparator drugs from preclinical studies using the citric acid-induced cough model in guinea pigs. This model is a standard for evaluating the potential of new antitussive therapies.
| Compound | Dose | Route of Administration | Cough Inhibition (%) | Key Findings |
| GW833972A | 30 mg/kg | i.p. | 88.1% | Significant inhibition of citric acid-induced cough. The effect was blocked by a CB2 receptor antagonist, confirming its mechanism of action. No sedation was observed at the effective dose.[1] |
| Codeine | 12 mg/kg | p.o. | ~70% | Demonstrated a significant reduction in cough frequency.[2][3] |
| 24 mg/kg | p.o. | ~70% | Efficacy was comparable to the lower dose, suggesting a potential plateau effect. Also showed a significant increase in the latency to the first cough.[2][3] | |
| Dextromethorphan | 30 mg/kg | i.p. | Significant | Inhibited citric acid-induced cough.[4] |
| 32 mg/kg | p.o. | Not significant | Did not significantly affect cough frequency in a comparative study.[2][3] | |
| Gefapixant | 24 mg/kg | p.o. | ~70% | Produced a significant reduction in cough frequency, comparable to codeine.[2][3] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data. The following section outlines the key experimental protocol used in the cited studies.
Citric Acid-Induced Cough Model in Guinea Pigs
This is a widely used and validated preclinical model to assess the efficacy of antitussive drugs.
-
Animals: Conscious, unrestrained guinea pigs are typically used.[5][6]
-
Cough Induction: Animals are exposed to an aerosolized solution of citric acid (typically 0.3 M or 0.4 M) for a defined period (e.g., 14 minutes).[1][2][3] The citric acid acts as an irritant to the airways, triggering the cough reflex.
-
Drug Administration: Test compounds (GW833972A, codeine, dextromethorphan, gefapixant) or vehicle are administered prior to citric acid exposure. The route of administration (intraperitoneal or oral) and pretreatment time (e.g., 30 minutes) are critical parameters.[1][2][3]
-
Outcome Measures:
-
Cough Frequency: The number of coughs is counted by trained observers, often with validation through audio or video recordings and spectrogram analysis.[2][3]
-
Latency to First Cough: The time from the start of citric acid exposure to the first cough is measured.[2][3]
-
Cough Intensity: Acoustic properties of the cough sounds can be analyzed to assess intensity.[2][3]
-
-
Statistical Analysis: Appropriate statistical tests (e.g., Mann-Whitney U-test, Kruskal-Wallis test) are used to compare the effects of the drug-treated groups with the vehicle control group.[1][2][3]
Signaling Pathways and Mechanisms of Action
The antitussive effect of each compound is mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
GW833972A Signaling Pathway
Caption: Signaling pathway of GW833972A's antitussive effect.
Codeine Signaling Pathway
Caption: Central mechanism of action for codeine's antitussive effect.
Dextromethorphan Signaling Pathway
Caption: Central antitussive mechanism of Dextromethorphan.
Gefapixant Signaling Pathway
Caption: Peripheral mechanism of action for Gefapixant.
Conclusion
The available preclinical data strongly support the antitussive potential of GW833972A. In the guinea pig citric acid-induced cough model, GW833972A demonstrated a high degree of efficacy, comparable to or exceeding that of established antitussives like codeine. Its selective action on the CB2 receptor presents a promising therapeutic strategy, potentially avoiding the central nervous system side effects associated with opioid-based treatments.[1]
In comparison, while codeine and the novel P2X3 receptor antagonist gefapixant also show significant efficacy in this model, dextromethorphan's effects appear less consistent.[2][3] The distinct mechanisms of action of these compounds offer different approaches to cough suppression. GW833972A's peripheral action on sensory nerves, similar in concept to gefapixant's mechanism, highlights a shift towards targeted therapies for cough that may offer improved safety and tolerability profiles. Further clinical investigation is warranted to establish the therapeutic utility of GW833972A in patients with chronic cough.
References
- 1. scitechnol.com [scitechnol.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Coughing model by microinjection of citric acid into the larynx in guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Sensitivity of the cough reflex in awake guinea pigs, rats and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of GW 833972A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cannabinoid receptor 2 (CB2) agonist, GW 833972A, with alternative compounds, supported by experimental data. The focus is on the independent validation of its mechanism of action as an inhibitor of sensory nerve activation, particularly in the context of cough.
Mechanism of Action of this compound
This compound is a selective CB2 receptor agonist, demonstrating a binding affinity over 1000-fold greater for the CB2 receptor compared to the CB1 receptor.[1][2] Its primary mechanism of action in the context of airway sensory nerves involves the activation of presynaptic CB2 receptors on C-fiber terminals. This activation leads to the inhibition of sensory nerve depolarization, thereby reducing the signaling that triggers reflexes such as cough.
The proposed signaling pathway for this compound's antitussive effect is initiated by its binding to the CB2 receptor on sensory neurons. This G-protein coupled receptor, upon activation, is thought to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP can modulate the activity of ion channels, ultimately resulting in a hyperpolarization or reduced excitability of the neuron, thus dampening the response to tussive stimuli.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound in comparison to other cannabinoid receptor agonists.
In Vitro Inhibition of Vagus Nerve Depolarization
| Compound | Target(s) | Stimulus | Species | EC50 / % Inhibition | Reference |
| This compound | CB2 Agonist | Capsaicin | Guinea Pig | 33.9 µM | [1] |
| This compound | CB2 Agonist | Hypertonic Saline | Guinea Pig | 6.5 µM | [1] |
| This compound | CB2 Agonist | Prostaglandin E2 (PGE2) | Guinea Pig | 15.9 µM | [1] |
| This compound | CB2 Agonist | Capsaicin | Human | Inhibited depolarization | [1][2] |
| JWH133 | CB2 Agonist | Capsaicin | Rat (DRG neurons) | Attenuated Ca2+ response | [3] |
| AM1241 (S-enantiomer) | CB2 Agonist | - | Human, Rat, Mouse | Agonist activity in cAMP assays | [4][5] |
| CP 55,940 | CB1/CB2 Agonist | Capsaicin | Guinea Pig | More potent than this compound | [1] |
| ACEA | CB1 Agonist | Capsaicin | Rat (DRG neurons) | Attenuated Ca2+ response | [3] |
In Vivo Antitussive Efficacy
| Compound | Target(s) | Animal Model | Tussive Agent | Dose & Route | % Inhibition of Cough | Reference |
| This compound | CB2 Agonist | Guinea Pig | Citric Acid | 30 mg/kg, i.p. | ~50% | [1] |
Experimental Protocols
Isolated Vagus Nerve Preparation and Depolarization Measurement
This in vitro assay assesses the direct effect of compounds on sensory nerve excitability.
Methodology:
-
Tissue Preparation: Vagus nerves are dissected from either guinea pigs or human donor tissue.[1]
-
Mounting: The isolated nerve is mounted in a two-compartment "grease-gap" recording chamber. The nerve is passed through a small hole in the partition separating the two compartments, which is then sealed with petroleum jelly.
-
Perfusion and Recording: One compartment is perfused with normal Krebs solution, while the other is perfused with a high-potassium Krebs solution to achieve maximal depolarization for calibration. The potential difference between the two compartments is recorded, reflecting the resting membrane potential of the nerve segment in the normal Krebs solution.
-
Stimulation: Tussive agents such as capsaicin, hypertonic saline, or prostaglandin E2 are added to the normal Krebs solution to induce nerve depolarization.
-
Compound Testing: this compound or other test compounds are added to the perfusion solution prior to the addition of the tussive stimulus to determine their inhibitory effect on depolarization.
-
Data Analysis: The magnitude of the depolarization induced by the tussive agent in the presence and absence of the test compound is measured and compared to calculate the percentage of inhibition.
In Vivo Guinea Pig Model of Citric Acid-Induced Cough
This in vivo model evaluates the antitussive potential of compounds in a conscious animal model.
Methodology:
-
Animal Acclimatization: Conscious guinea pigs are placed in a whole-body plethysmograph and allowed to acclimatize.
-
Cough Induction: An aerosol of citric acid (0.4 M) is delivered into the chamber to induce coughing.
-
Compound Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) 30 minutes prior to the citric acid challenge.[1]
-
Cough Detection: The number of coughs is detected and recorded by a microphone and a pressure transducer connected to the plethysmograph.
-
Data Analysis: The total number of coughs during the exposure period is counted and compared between the vehicle-treated and compound-treated groups to determine the percentage of cough inhibition.
Independent Validation and Comparison with Alternatives
The primary evidence for this compound's mechanism of action comes from the detailed studies by Belvisi and colleagues.[1][2] Their work demonstrates that this compound inhibits depolarization of both guinea pig and human vagus nerves in response to various tussive stimuli.[1][2] Crucially, this inhibitory effect was blocked by a CB2 receptor antagonist (SR144528) but not by a CB1 receptor antagonist (rimonabant), confirming the involvement of the CB2 receptor.[1]
Further independent validation comes from studies in different biological systems. For instance, research on immune cells has shown that this compound modulates T-cell responses, an effect distinct from that of the CB1 agonist ACEA.[6] Another study investigating macrophage activation also utilized this compound as a selective CB2 agonist alongside JWH133, providing further contextual validation of its target.[7]
Comparison with Other CB2 Agonists:
-
JWH133: This is another widely used selective CB2 receptor agonist.[8][9][10] Like this compound, it has been shown to have anti-inflammatory and immunomodulatory effects.[10] In neuropathic pain models, JWH133 has demonstrated inhibitory effects on the responses of dorsal root ganglion (DRG) neurons.[3] While a direct head-to-head comparison with this compound on cough is lacking in the literature, their shared selectivity for the CB2 receptor and effects on neuronal excitability suggest a potentially similar antitussive profile.
-
AM1241: This compound is a CB2-selective agonist, with its S-enantiomer being the more active form.[4][5] It has shown efficacy in animal models of pain.[4] Its effects on sensory nerve function related to cough have not been as extensively studied as those of this compound.
Comparison with Non-Selective and CB1 Agonists:
-
CP 55,940: A non-selective CB1/CB2 agonist, CP 55,940, was found to be more potent than this compound in inhibiting capsaicin-induced vagus nerve depolarization.[1] However, its lack of selectivity for the CB2 receptor means it is likely to have centrally-mediated side effects associated with CB1 activation.
-
ACEA: A selective CB1 receptor agonist, ACEA also demonstrated inhibitory effects on DRG neuron responses.[3] This suggests that both CB1 and CB2 receptors can modulate sensory neuron activity, but the use of a selective CB2 agonist like this compound is aimed at avoiding the psychoactive effects associated with CB1 activation.
Conclusion
The available evidence provides a strong validation for the mechanism of action of this compound as a selective CB2 receptor agonist that inhibits sensory nerve function. Its ability to reduce vagus nerve depolarization in both preclinical species and human tissue, coupled with its in vivo antitussive efficacy, supports its potential as a therapeutic agent for cough. While direct comparative studies with other selective CB2 agonists in cough models are limited, the data from related fields of pain and inflammation suggest that compounds like JWH133 may have similar pharmacological profiles. The selectivity of this compound for the CB2 receptor represents a key advantage over non-selective cannabinoids, offering the potential for a better safety profile by avoiding CB1-mediated side effects. Further independent, head-to-head comparative studies would be beneficial to fully elucidate the relative efficacy and potential of different selective CB2 agonists for the treatment of cough and other conditions related to sensory nerve hypersensitivity.
References
- 1. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of CB1 and CB2 receptor agonists on responses of DRG neurons and dorsal horn neurons in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological potential of JWH133, a cannabinoid type 2 receptor agonist in neurodegenerative, neurodevelopmental and neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Potency of GW 833972A
This guide provides a comprehensive comparison of the cannabinoid receptor 2 (CB2) selective agonist, GW 833972A, with other relevant cannabinoid receptor ligands. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.
Quantitative Comparison of Cannabinoid Receptor Agonists
The following table summarizes the in vitro and in vivo potency of this compound and its alternatives. The data is compiled from various preclinical studies and presented to allow for a direct comparison of their binding affinities and functional activities at cannabinoid receptors.
| Compound | Receptor | In Vitro Potency (pEC50) | In Vitro Potency (Ki, nM) | Selectivity (CB2 vs. CB1) | In Vivo Potency |
| This compound | Human CB2 | 7.3 | - | ~1000-fold [1] | 30 mg/kg (i.p.) in guinea pig cough model [2] |
| Rat CB2 | 7.5 | - | |||
| Human CB1 | 4.5 | - | |||
| ACEA | Human CB1 | - | 1.4 - 5.29 | ~2000-fold for CB1 | 20 µM in vitro (T-cell proliferation)[3] |
| CP 55,940 | Human CB1 | - | 0.6 - 5.0 | Non-selective | - |
| Human CB2 | - | 0.7 - 2.6 | |||
| JWH 133 | Human CB2 | - | 3.4 | ~200-fold | - |
| Human CB1 | - | 677 | |||
| HU210 | Human CB1 | - | 0.061 | Non-selective (higher affinity for CB1) | - |
| Human CB2 | - | 0.52 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro T-Cell Proliferation Assay (CFSE-based)
This assay is utilized to assess the impact of compounds on the proliferative capacity of T-lymphocytes.
1. Cell Preparation:
- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
- Wash the isolated PBMCs with Phosphate-Buffered Saline (PBS).
- Resuspend the cells in a suitable buffer for staining.
2. CFSE Staining:
- Incubate the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM for 10-15 minutes at 37°C.
- Quench the staining reaction by adding complete cell culture medium containing fetal bovine serum (FBS).
- Wash the cells to remove excess CFSE.
3. Cell Culture and Stimulation:
- Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium.
- Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
- Add the test compounds (e.g., this compound) at various concentrations.
- Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies or a suitable mitogen.
- Incubate the plates for 3-5 days at 37°C in a humidified 5% CO2 incubator.
4. Flow Cytometry Analysis:
- Harvest the cells from the plates.
- Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8).
- Acquire the samples on a flow cytometer.
- Analyze the CFSE fluorescence intensity. As cells divide, the CFSE dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity with each cell division. The proliferation of T-cells is quantified by the decrease in CFSE fluorescence.
Isolated Vagus Nerve Depolarization Assay
This ex vivo assay measures the effect of compounds on the excitability of sensory nerve fibers within the vagus nerve.
1. Tissue Dissection:
- Humanely euthanize the experimental animal (e.g., guinea pig).
- Carefully dissect the vagus nerve from the cervical region.
- Place the isolated nerve in a recording chamber containing Krebs solution, continuously bubbled with 95% O2 and 5% CO2 at 37°C.
2. Electrophysiological Recording:
- Mount the vagus nerve onto a pair of recording electrodes.
- Allow the nerve to equilibrate for a period of time.
- Record the baseline electrical activity of the nerve.
3. Compound Application and Stimulation:
- Establish a stable baseline recording.
- Induce nerve depolarization by applying a stimulus such as capsaicin, prostaglandin E2 (PGE2), or hypertonic saline to the recording chamber.
- After washing out the stimulus and allowing the nerve to return to baseline, pre-incubate the nerve with the test compound (e.g., this compound) for a defined period.
- Re-apply the stimulus in the presence of the test compound.
4. Data Analysis:
- Measure the amplitude of the depolarization before and after the application of the test compound.
- Calculate the percentage inhibition of the stimulus-induced depolarization by the test compound.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound via the CB2 receptor.
Caption: General experimental workflow for potency comparison.
References
A Comparative Guide to GW 833972A and Other Reference Compounds for CB2 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GW 833972A with other commonly used reference compounds in Cannabinoid Receptor 2 (CB2) research. The following sections present quantitative data on receptor binding affinity and functional activity, detailed experimental protocols for key assays, and a visual representation of the primary CB2 receptor signaling pathway.
Quantitative Comparison of CB2 Receptor Agonists
The selection of an appropriate reference compound is critical for the accuracy and reproducibility of in vitro and in vivo studies. This section summarizes the binding affinity (Ki) and functional potency (EC50/pEC50) of this compound and alternative CB2 receptor agonists.
Table 1: CB2 Receptor Binding Affinity (Ki) and Functional Potency (pEC50/EC50)
| Compound | Receptor | Ki (nM) | pEC50 | EC50 (nM) | Selectivity (CB1/CB2) |
| This compound | human CB2 | - | 7.3 | - | ~1000-fold |
| rat CB2 | - | 7.5 | - | ||
| human CB1 | - | 4.5 | - | ||
| JWH-133 | human CB2 | 3.4 | - | - | ~200-fold |
| human CB1 | 677 | - | - | ||
| AM1241 | human CB2 | 7.1 | - | 190 | >80-fold |
| human CB1 | 580 | - | - | ||
| HU-308 | human CB2 | 22.7 | - | 5.57 | >440-fold |
| human CB1 | >10,000 | - | - | ||
| CP 55,940 | human CB2 | 0.7 - 2.6 | - | 0.3 | Non-selective |
| human CB1 | 0.6 - 5.0 | - | 0.2 |
Note: Ki values represent the binding affinity of a ligand to a receptor, where a lower value indicates higher affinity. pEC50 is the negative logarithm of the EC50 value, where a higher value indicates greater potency. EC50 is the concentration of a drug that gives half-maximal response. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
The following are detailed methodologies for two key experiments used to characterize CB2 receptor ligands.
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB2 receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human CB2 receptor.
-
Radioligand: [³H]CP 55,940, a high-affinity, non-selective cannabinoid receptor agonist.
-
Test Compounds: this compound and other compounds of interest.
-
Non-specific Binding Control: A high concentration of a non-labeled potent cannabinoid agonist (e.g., 1 µM WIN 55,212-2) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA.[2]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Culture CHO or HEK293 cells expressing the human CB2 receptor. Harvest the cells and prepare cell membranes through homogenization and centrifugation. Resuspend the final membrane pellet in the assay buffer.[3]
-
Assay Setup: In a 96-well plate, add the cell membranes (typically 10 µg of protein per well).
-
Competition: Add varying concentrations of the test compound (e.g., this compound).
-
Radioligand Addition: Add a fixed concentration of [³H]CP 55,940 (typically around its Kd value, e.g., 1.5 nM).[3]
-
Incubation: Incubate the plate for 60-90 minutes at 30-37°C with gentle agitation to reach equilibrium.[3]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[3]
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Radioligand Binding Assay Workflow
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of a CB2 receptor agonist to inhibit the production of cyclic AMP (cAMP) induced by forskolin, an activator of adenylyl cyclase. As the CB2 receptor is predominantly coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[5]
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human CB2 receptor.
-
Forskolin: To stimulate adenylyl cyclase.
-
Test Compounds: this compound and other compounds of interest.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., LANCE cAMP kit, HitHunter cAMP assay).[6][7]
-
Cell Culture Medium and Buffers.
Procedure:
-
Cell Plating: Seed the CB2-expressing cells into a 96-well plate and culture until they reach the desired confluency.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) for a defined period.
-
Forskolin Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a specified time (e.g., 30 minutes at 37°C).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP detection kit, following the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the concentration of the test compound to generate a dose-response curve. Calculate the EC50 value, which is the concentration of the agonist that produces 50% of its maximum inhibition of forskolin-stimulated cAMP production.
cAMP Functional Assay Workflow
CB2 Receptor Signaling Pathway
The CB2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway. However, it can also couple to Gs proteins.
-
Gi/o Pathway (Canonical): Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[5]
-
Gs Pathway: In some cell types, such as human leukocytes, the CB2 receptor can couple to stimulatory Gs proteins, leading to an increase in intracellular cAMP.[8]
-
MAPK/ERK Pathway: The Gβγ subunits dissociated from the activated G protein can activate the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating various cellular processes like cell migration and proliferation.[5][8]
CB2 Receptor Signaling Pathways
References
- 1. selleckchem.com [selleckchem.com]
- 2. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. benchchem.com [benchchem.com]
- 5. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of GW 833972A
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of GW 833972A, a cannabinoid receptor agonist. Adherence to these guidelines is crucial due to the compound's potential hazards.
Chemical and Physical Properties
A clear understanding of the properties of this compound is the first step in safe handling and disposal.
| Property | Value |
| Chemical Formula | C18H13ClF3N5O[1] |
| Molecular Weight | 407.78 g/mol [1] |
| Appearance | Powder[2] |
| Storage | Store at 2°C - 8°C[1] |
| CAS Number | 1092502-33-4[3] |
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling during use and disposal.[3]
GHS Hazard Classifications:
-
Acute toxicity, oral (Category 3), H301: Toxic if swallowed.[3]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[3]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[3]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[3]
-
Hazardous to the aquatic environment, long-term hazard (Category 4), H413: May cause long lasting harmful effects to aquatic life.[3]
Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn when handling this compound:
-
Protective gloves: To prevent skin contact.[3]
-
Protective clothing: To shield the body.[3]
-
Eye protection/face protection: To guard against splashes and dust.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and solutions, must be classified as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.
-
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should prominently display "Hazardous Waste" and include the full chemical name: "this compound."
-
Indicate the specific hazards (e.g., "Toxic," "Irritant") on the label.
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be cool and dry, consistent with the recommended storage conditions for the pure compound (2°C - 8°C).[1]
-
-
Engage a Licensed Waste Disposal Service:
-
The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and is a violation of regulations. The compound is known to have long-lasting harmful effects on aquatic life.[3]
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound waste generated and the date of disposal.
-
Keep copies of all waste transfer notes and certificates of disposal provided by the waste management company.
-
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and hazardous waste management plan.
References
Personal protective equipment for handling GW 833972A
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of GW 833972A, a cannabinoid receptor agonist. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and ensuring proper disposal.
Chemical Hazard Summary
This compound is classified with several hazards that necessitate careful handling. The quantitative toxicological data is not extensively available in the public domain, but the qualitative hazards are well-defined.
| Hazard Classification | GHS Category | Description |
| Acute Oral Toxicity | Category 3 | Toxic if swallowed[1]. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1]. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1]. |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1]. |
| Hazardous to the Aquatic Environment | Category 4 | May cause long-lasting harmful effects to aquatic life[1]. |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any tears or punctures before use.
-
Eye and Face Protection: Use safety glasses with side-shields or goggles. A face shield is required when there is a splash hazard.
-
Skin and Body Protection: A lab coat is required. For procedures with a higher risk of contamination, consider a disposable gown. Ensure that skin is not exposed.
-
Respiratory Protection: Use only outdoors or in a well-ventilated area. If dust or aerosols may be generated, a respirator is necessary.
Operational Plan for Handling this compound
This step-by-step guide ensures the safe handling of this compound from receipt to disposal.
1. Pre-Handling Preparations
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Safety Equipment Check: Before starting, ensure that safety equipment, including an eyewash station and safety shower, is accessible and operational.
-
Spill Kit: Have a spill kit readily available that is appropriate for handling a toxic powder. The kit should include absorbent materials, a scoop, a sealable waste container, and appropriate PPE.
2. Handling the Compound
-
Weighing: When weighing the compound, do so in a fume hood or a balance enclosure to prevent the dissemination of powder.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
3. Post-Handling Procedures
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.
-
Hand Washing: Immediately wash hands with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Environmental Precaution: Avoid release to the environment[1]. Do not dispose of this compound down the drain or in the regular trash.
-
Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
